(R)-(-)-Vigabatrin
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-aminohex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDFLNIOAUIZSL-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227925 | |
| Record name | (R)-(-)-Vigabatrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77162-51-7 | |
| Record name | (R)-Vigabatrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77162-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(-)-Vigabatrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077162517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-(-)-Vigabatrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R (-)-γ-Vinyl-gaba | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VIGABATRIN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODN92S847A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-(-)-Vigabatrin: The Inactive Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vigabatrin, a cornerstone in the management of refractory complex partial seizures and infantile spasms, is administered as a racemic mixture of two enantiomers: (S)-(+)-Vigabatrin and (R)-(-)-Vigabatrin.[1] While the therapeutic efficacy of Vigabatrin is exclusively attributed to the (S)-(+)-enantiomer, a comprehensive understanding of the complete drug substance necessitates a thorough characterization of its counterpart, the (R)-(-)-enantiomer.[1] This guide provides a detailed examination of the basic properties, stereochemistry, and analytical considerations of (R)-(-)-Vigabatrin, offering valuable insights for researchers and professionals in the field of drug development and neuroscience.
Chemical and Physical Properties
(R)-(-)-Vigabatrin, chemically known as (R)-4-aminohex-5-enoic acid, shares the same molecular formula and weight as its enantiomer and the racemate. While specific data for the isolated (R)-enantiomer is not extensively reported, the properties of the racemic mixture provide a close approximation.
| Property | Value | Source(s) |
| Chemical Name | (R)-4-aminohex-5-enoic acid | N/A |
| Synonyms | (R)-(-)-γ-vinyl-GABA | N/A |
| Molecular Formula | C₆H₁₁NO₂ | [1] |
| Molecular Weight | 129.16 g/mol | [2] |
| Melting Point | 171-176 °C (racemate) | [2][3] |
| Solubility | Freely soluble in water; slightly soluble in methanol; very slightly soluble in ethanol and chloroform; practically insoluble in toluene and n-hexane (racemate).[2] | [1][2] |
| Appearance | White to off-white powder (racemate) | [1][2] |
| pKa | 4.0 (carboxylic acid), 9.7 (amine) (racemate) | [2] |
Stereochemistry and Pharmacological Inactivity
The defining characteristic of (R)-(-)-Vigabatrin is its pharmacological inactivity. The anticonvulsant effect of Vigabatrin is achieved through the irreversible inhibition of γ-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the degradation of the primary inhibitory neurotransmitter, GABA.[4] This inhibition leads to an increase in GABA levels in the central nervous system, thereby reducing neuronal hyperexcitability.
Crucially, this inhibitory action is stereospecific, with only the (S)-(+)-enantiomer being pharmacologically active. The (R)-(-)-enantiomer does not exhibit this inhibitory effect on GABA-T.
Caption: Stereospecific interaction of Vigabatrin enantiomers with GABA-T.
Pharmacokinetics
Despite its lack of therapeutic activity, (R)-(-)-Vigabatrin is absorbed and distributed in the body. Studies have revealed differences in the pharmacokinetic profiles of the two enantiomers. Generally, the peak plasma concentration of the (R)-enantiomer is higher than that of the (S)-enantiomer following administration of the racemate.[5] Both enantiomers are primarily eliminated unchanged through renal excretion.[6]
Synthesis and Chiral Separation
The production of enantiomerically pure (R)-(-)-Vigabatrin is crucial for research purposes, including the investigation of its potential contribution to the side-effect profile of the racemic drug. Several strategies for the stereoselective synthesis of both Vigabatrin enantiomers have been developed, often employing chiral starting materials or chiral catalysts.
One common approach involves the use of a chiral auxiliary to guide the stereochemistry of the reaction, followed by its removal to yield the desired enantiomer. Another strategy is the resolution of the racemic mixture, which separates the two enantiomers.
Caption: Workflow for chiral separation of Vigabatrin enantiomers.
Analytical Methodologies
The differentiation and quantification of (R)-(-)-Vigabatrin from its (S)-(+)-enantiomer are essential for quality control and research. Due to their identical physical and chemical properties in an achiral environment, specialized analytical techniques are required.
Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for the separation of Vigabatrin enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.[7]
Experimental Protocol: Chiral HPLC Separation of Vigabatrin Enantiomers
This protocol is a representative example and may require optimization based on specific instrumentation and reagents.
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of a polar organic solvent (e.g., ethanol) and an aqueous buffer. The exact ratio and buffer composition should be optimized for the specific chiral column used.
-
Column: A chiral stationary phase column, such as one based on a cyclodextrin or a polysaccharide derivative, is employed.
-
Sample Preparation: Accurately weigh and dissolve a known amount of the Vigabatrin sample (racemate or a mixture of enantiomers) in the mobile phase to a final concentration within the linear range of the detector.
-
Chromatographic Conditions:
-
Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).
-
Column Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducible results.
-
Injection Volume: Inject a fixed volume of the sample (e.g., 20 µL).
-
Detection: Use a suitable detector, such as a UV detector set at a low wavelength (e.g., 210 nm), as Vigabatrin lacks a strong chromophore.
-
-
Data Analysis: The separated enantiomers will appear as distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer.
Potential Role in Side Effects
A significant concern with Vigabatrin therapy is the risk of irreversible peripheral visual field defects.[6] The exact mechanism of this retinal toxicity is still under investigation, but some studies suggest it may be linked to a drug-induced taurine deficiency in the retina.[8]
While the S-(+)-enantiomer is responsible for the therapeutic effect, the contribution of the (R)-(-)-enantiomer to the adverse effect profile is not fully understood. It is plausible that the inactive enantiomer could contribute to side effects through various mechanisms, such as competition for metabolic pathways or off-target interactions. Further research with the isolated (R)-(-)-enantiomer is necessary to elucidate its specific role in Vigabatrin-associated toxicity.
Conclusion
(R)-(-)-Vigabatrin, the pharmacologically inactive enantiomer of the anticonvulsant drug Vigabatrin, is an essential component to consider for a complete understanding of the drug's properties. While it does not contribute to the therapeutic efficacy, its presence in the racemic mixture necessitates its characterization, analysis, and consideration in the overall safety profile of Vigabatrin. Continued research into the specific properties and potential effects of (R)-(-)-Vigabatrin will provide a more comprehensive picture of this important antiepileptic medication.
References
-
U.S. Food and Drug Administration. (2009). CHEMISTRY REVIEW(S) - accessdata.fda.gov. [Link]
-
National Center for Biotechnology Information. (n.d.). Vigabatrin. PubChem. [Link]
-
National Center for Biotechnology Information. (2024, October 29). Vigabatrin. StatPearls. [Link]
-
ResearchGate. (2026, January 8). (PDF) EVALUATION OF THE STABILITY OF VIGABATRIN IN HOSPITALAR EXTEMPORANEOUS FORMULATIONS. [Link]
-
National Center for Biotechnology Information. (n.d.). Ocular examinations, findings, and toxicity in children taking vigabatrin. PMC. [Link]
-
Wikipedia. (n.d.). Vigabatrin. [Link]
-
The Royal College of Ophthalmologists. (n.d.). The Ocular Side-Effects of Vigabatrin (Sabril) Information and Guidance for Screening. [Link]
-
Neurology. (n.d.). Vigabatrin retinal toxicity in children with infantile spasms. [Link]
-
Wikipedia. (n.d.). GABA. [Link]
-
PubMed. (n.d.). A direct HPLC method for the resolution and quantitation of the R-(-)- and S-(+)-enantiomers of vigabatrin (gamma-vinyl-GABA) in pharmaceutical dosage forms using teicoplanin aglycone chiral stationary phase. [Link]
-
PubMed. (n.d.). Visual function loss from vigabatrin: effect of stopping the drug. [Link]
-
Radiopaedia.org. (2023, May 26). Vigabatrin-associated toxicity. [Link]
-
MDPI. (n.d.). Towards a Synthesis of Vigabatrin Using Glycal Chemistry. [Link]
-
TSC Alliance. (n.d.). VIGABATRIN-ASSOCIATED VISUAL FIELD LOSS (VAVFL): WHAT YOU NEED TO KNOW. [Link]
-
ResearchGate. (n.d.). Gram scale synthesis of Vigabatrin enantiomers. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. [Link]
-
Chiralpedia. (n.d.). Chiral HPLC separation: strategy and approaches. [Link]
-
Cleveland Clinic. (2022, April 25). Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits. [Link]
-
National Center for Biotechnology Information. (n.d.). Taurine deficiency is a cause of vigabatrin-induced retinal phototoxicity. PMC. [Link]
-
Scholarpedia. (2007, October 18). Gamma-aminobutyric acid. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmacokinetics of the individual enantiomers of vigabatrin (gamma-vinyl GABA) in epileptic children. PMC. [Link]
-
PubMed. (n.d.). The action of gamma-vinyl-GABA and gamma-acetylenic-GABA on the resting and stimulated release of GABA in vivo. [Link]
-
MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]
-
World of Molecules. (n.d.). The GABA Molecule -Chemical and Physical Properties. [Link]
-
The Merck Index Online. (n.d.). Vigabatrin. [Link]
-
Neurology. (n.d.). Vigabatrin retinal toxicity in children with infantile spasms: An observational cohort study. [Link]
Sources
- 1. Vigabatrin | C6H11NO2 | CID 5665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Vigabatrin - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. Pharmacokinetics of the individual enantiomers of vigabatrin (gamma-vinyl GABA) in epileptic children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vigabatrin-Induced Retinal Toxicity Is Partially Mediated by Signaling in Rod and Cone Photoreceptors | PLOS One [journals.plos.org]
- 7. A direct HPLC method for the resolution and quantitation of the R-(-)- and S-(+)-enantiomers of vigabatrin (gamma-vinyl-GABA) in pharmaceutical dosage forms using teicoplanin aglycone chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taurine deficiency is a cause of vigabatrin-induced retinal phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of Chirality in a Potent Anticonvulsant
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (R)-(-)-Vigabatrin
Vigabatrin is a cornerstone in the management of specific and often severe forms of epilepsy, including infantile spasms and refractory complex partial seizures.[1][2] It is recognized as a structural analog of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[1][3] The therapeutic efficacy of Vigabatrin stems from its rationally designed mechanism of action: the selective and irreversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for the metabolic degradation of GABA.[1][4][5] This inhibition leads to a sustained elevation of GABA levels in the brain, thereby enhancing inhibitory neurotransmission and suppressing seizure activity.[2][6]
However, a superficial understanding of its structure belies the critical role of its three-dimensional arrangement. Vigabatrin possesses a single stereocenter, meaning it exists as two non-superimposable mirror-image forms known as enantiomers. While commercially available as a 1:1 racemic mixture of these enantiomers, its pharmacological activity is exclusively attributed to only one.[3][7] This guide provides a detailed exploration of Vigabatrin's chemical architecture, with a core focus on the stereochemical nuances that govern its biological function, analytical separation, and pharmacokinetic profile.
Section 1: Core Chemical Structure and Physicochemical Properties
Vigabatrin, chemically designated as (RS)-4-aminohex-5-enoic acid, is a relatively small organic molecule.[8] Its structure incorporates three key functional groups: a primary amine, a carboxylic acid, and a terminal vinyl group. This unique combination makes it an effective mechanism-based inhibitor.
| Property | Data | Source(s) |
| IUPAC Name | (RS)-4-aminohex-5-enoic acid | [8] |
| Molecular Formula | C₆H₁₁NO₂ | [1][4][7] |
| Molecular Weight | 129.16 g/mol | [1][4][7] |
| Appearance | White to off-white solid powder | [4][7] |
| Melting Point | 171-177 °C | [7][8] |
| Solubility | Freely soluble in water and aqueous solvents | [7] |
| SMILES | C=CC(N)CCC(O)=O | [4] |
Section 2: Stereochemistry: The Duality of (R)- and (S)-Vigabatrin
The crux of Vigabatrin's pharmacology lies in its stereochemistry. The carbon atom at the 4th position (C4) is bonded to four different substituents (a hydrogen atom, an amino group, a vinyl group, and a propyl-carboxylic acid chain), rendering it a chiral center.[7][9] This gives rise to two distinct enantiomers:
-
(S)-(+)-Vigabatrin: The dextrorotatory enantiomer.
-
(R)-(-)-Vigabatrin: The levorotatory enantiomer.
Crucially, extensive pharmacological studies have demonstrated that the (S)-(+)-enantiomer is the sole active therapeutic agent , responsible for the inhibition of GABA-T.[1][3][9][10] The (R)-(-)-enantiomer is considered pharmacologically inert with respect to this primary mechanism. The administration of Vigabatrin as a racemic mixture means that 50% of the administered dose is essentially inactive "isomeric ballast." This fundamental principle underscores the importance of stereospecific analytical methods for both research and quality control.
Section 3: Mechanism of Action: A Stereoselective Suicide Inhibition
Vigabatrin is classified as a mechanism-based inhibitor, or "suicide inhibitor," of GABA-T.[4] The process is highly stereoselective, favoring the (S)-(+) enantiomer. The causality behind this selectivity is rooted in the precise three-dimensional architecture of the GABA-T active site.
-
Enzyme Recognition: The (S)-(+) enantiomer's spatial configuration mimics that of the natural substrate, GABA, allowing it to bind effectively to the enzyme's active site.
-
Covalent Modification: Once bound, the vinyl group of (S)-Vigabatrin is positioned optimally to undergo an enzyme-catalyzed transformation. This forms a highly reactive electrophilic intermediate.
-
Irreversible Inactivation: This intermediate then forms a stable covalent bond with a critical nucleophilic residue within the active site (a lysine residue), permanently inactivating the enzyme.
The (R)-(-) enantiomer, due to its mirrored configuration, cannot achieve the necessary orientation within the active site for this reaction cascade to occur, and thus does not inhibit the enzyme.
Caption: Stereoselective inhibition of GABA-T by Vigabatrin enantiomers.
Section 4: Experimental Protocol: Chiral Separation by HPLC
The quantification of individual enantiomers is essential for pharmacokinetic studies and for ensuring the quality of the drug substance. Direct separation using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most robust and widely adopted method.[11]
Protocol: Enantiomeric Resolution of Vigabatrin using a Teicoplanin Aglycone CSP
This protocol is based on established methods for the direct chiral separation of Vigabatrin.[12]
-
Objective: To resolve and accurately quantify (R)-(-)- and (S)-(+)-Vigabatrin in a bulk sample.
-
Principle of Causality: The CSP, based on the macrocyclic glycopeptide teicoplanin, possesses multiple chiral centers and functional groups.[12] It forms transient, diastereomeric complexes with the Vigabatrin enantiomers through a combination of hydrogen bonding, ionic, and steric interactions. The differing stability of these complexes for the (R) and (S) forms results in differential retention times, enabling their separation.
-
Instrumentation & Materials:
-
Step-by-Step Methodology:
-
System Preparation: Set up the HPLC system. Purge all lines with the mobile phase. Equilibrate the Chirobiotic TAG column with the mobile phase at a flow rate of 0.4 mL/min until a stable baseline is observed on the detector. Maintain ambient column temperature.
-
Standard Preparation: a. Accurately weigh approximately 40 mg of racemic Vigabatrin reference standard and transfer to a 25 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of ~1600 µg/mL. c. Prepare a series of calibration standards (e.g., 100, 200, 400, 800, 1600 µg/mL) by serial dilution of the stock solution with the mobile phase.[12]
-
Sample Preparation: Accurately weigh a quantity of the Vigabatrin test sample and prepare a solution in the mobile phase with a target concentration of ~800 µg/mL.
-
Chromatographic Analysis: a. Set the UV detector wavelength to 210 nm.[12] b. Inject 20 µL of each calibration standard, starting with the lowest concentration, followed by the test sample. A blank injection (mobile phase) should be run to ensure no system contamination.
-
Data Analysis and Quantification: a. Identify the peaks for the (R)-(-) and (S)-(+) enantiomers in the chromatograms based on their distinct retention times. b. For each enantiomer, construct a linear regression calibration curve by plotting the peak area versus the concentration for the standard injections. c. Calculate the concentration of each enantiomer in the test sample by interpolating its peak area from the respective calibration curve. d. Determine the enantiomeric purity or ratio as required.
-
-
Self-Validating System & Trustworthiness: The integrity of this protocol is established through a standard validation process. Linearity is confirmed by the correlation coefficient (r²) of the calibration curves, which should be >0.999.[12] The Limit of Quantification (LOQ) and Limit of Detection (LOD) are determined to define the sensitivity of the method.[12] Accuracy is verified by performing recovery studies on spiked samples, with results typically expected to be within 98-102%.[12][13]
Section 5: Enantioselective Pharmacokinetics
Following oral administration of the racemic mixture, the pharmacokinetic profiles of the (R)- and (S)-enantiomers exhibit notable differences. Studies in both adults and children have shown that the plasma concentrations and elimination half-lives of the two forms can vary.[3][14]
| Parameter | (S)-(+)-Vigabatrin (Active) | (R)-(-)-Vigabatrin (Inactive) | Source(s) |
| Pharmacological Activity | Yes | No | [1][3] |
| Half-life (t½) in Adults | ~7.5 hours | ~8.1 hours | [3] |
| Peak Plasma Conc. (Cmax) | Lower than (R)-enantiomer | Higher than (S)-enantiomer | [14] |
| Area Under Curve (AUC) | Lower than (R)-enantiomer | Higher than (R)-enantiomer | [14] |
| Metabolism | Not metabolized | Not metabolized | [6][8] |
| Elimination | Primarily renal excretion | Primarily renal excretion | [3][6] |
The consistently higher plasma concentrations (Cmax and AUC) observed for the inactive (R)-(-) enantiomer suggest potential differences in distribution or renal clearance between the two forms.[14] Importantly, no chiral inversion (conversion of one enantiomer to the other) has been detected in vivo.[3]
Conclusion
The case of Vigabatrin is a definitive illustration of the principle that stereochemistry is a critical determinant of pharmacological activity. While the drug is delivered as a racemic mixture, its therapeutic effect as a potent anticonvulsant is derived entirely from the (S)-(+)-enantiomer's ability to selectively and irreversibly inhibit GABA transaminase. The (R)-(-)-enantiomer, while present in equal measure, does not contribute to this therapeutic action. This dichotomy necessitates the use of advanced, stereoselective analytical techniques, such as chiral HPLC, which are indispensable for the research, development, and quality assurance of this important medication. For scientists and drug development professionals, Vigabatrin serves as a powerful reminder that a molecule's identity and function are defined not just by its atomic composition, but by its precise arrangement in three-dimensional space.
References
-
Title: CHEMISTRY REVIEW(S) - accessdata.fda.gov Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Vigabatrin | C6H11NO2 | CID 5665 - PubChem Source: National Center for Biotechnology Information URL: [Link]
-
Title: Vigabatrin. Clinical pharmacokinetics Source: PubMed URL: [Link]
-
Title: Gram scale synthesis of Vigabatrin enantiomers. Source: ResearchGate URL: [Link]
-
Title: Vigabatrin - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]
-
Title: Pharmacology of Vigabatrin (Sabril) ; Mechanism of action, Pharmacokinetics, Uses, Effects Source: MEDSimplified URL: [Link]
-
Title: Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats Source: OUCI URL: [Link]
-
Title: Pharmacokinetics of the individual enantiomers of vigabatrin (gamma- vinyl GABA) in epileptic children. Source: British Journal of Clinical Pharmacology URL: [Link]
-
Title: Mechanism of action of vigabatrin: correcting misperceptions Source: PubMed URL: [Link]
-
Title: Towards a Synthesis of Vigabatrin Using Glycal Chemistry Source: National Center for Biotechnology Information URL: [Link]
-
Title: A direct HPLC method for the resolution and quantitation of the R-(-)- and S-(+)-enantiomers of vigabatrin (gamma-vinyl-GABA) in pharmaceutical dosage forms using teicoplanin aglycone chiral stationary phase Source: PubMed URL: [Link]
- Title: A process for the preparation of vigabatrin Source: Google Patents URL
-
Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]
-
Title: Vigabatrin - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis and characterization of potential impurities of Vigabatrin-An anti epileptic drug Source: ResearchGate URL: [Link]
-
Title: (S)-Vigabatrin | C6H11NO2 | CID 10219440 - PubChem Source: National Center for Biotechnology Information URL: [Link]
-
Title: A Review on Chiral Stationary Phases for Separation of Chiral Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]
-
Title: A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate Source: Der Pharma Chemica URL: [Link]
Sources
- 1. Vigabatrin | C6H11NO2 | CID 5665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Vigabatrin. Clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Vigabatrin - Wikipedia [en.wikipedia.org]
- 9. Towards a Synthesis of Vigabatrin Using Glycal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eijppr.com [eijppr.com]
- 12. A direct HPLC method for the resolution and quantitation of the R-(-)- and S-(+)-enantiomers of vigabatrin (gamma-vinyl-GABA) in pharmaceutical dosage forms using teicoplanin aglycone chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. bps.ac.uk [bps.ac.uk]
A Deep Dive into the Stereoselective Inactivity of (R)-(-)-Vigabatrin: A Technical Guide for Researchers
Introduction: The Critical Role of Chirality in Drug Action
In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This is because biological systems, including enzymes and receptors, are themselves chiral, leading to stereospecific interactions. The case of vigabatrin, an effective anti-epileptic agent, serves as a compelling illustration of this principle. Marketed as a racemic mixture of its (S)-(+)- and (R)-(-)-enantiomers, only one of these isomers is responsible for its therapeutic effect, while the other is considered pharmacologically inactive.[1][2] This guide provides an in-depth technical exploration of the pharmacological inactivity of the (R)-(-)-vigabatrin enantiomer, offering insights for researchers, scientists, and drug development professionals.
Vigabatrin's Mechanism of Action: A Stereoselective Inhibition of GABA-Transaminase
Vigabatrin exerts its anticonvulsant effects by increasing the concentration of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[3][4][5] It achieves this by irreversibly inhibiting the enzyme GABA-transaminase (GABA-T), which is responsible for the catabolism of GABA.[6][7][8] This inhibition leads to an accumulation of GABA in the brain, potentiating GABAergic neurotransmission and thereby reducing neuronal hyperexcitability associated with seizures.[3][8]
Crucially, this inhibition is stereoselective. The therapeutic action of vigabatrin is attributed exclusively to the (S)-(+)-enantiomer.[1][6] The (R)-(-)-enantiomer is reported to be pharmacologically inactive with respect to GABA-T inhibition and anticonvulsant effects.[1]
Figure 1: Stereoselective mechanism of vigabatrin. The pharmacologically active (S)-(+)-enantiomer irreversibly inhibits GABA-transaminase, leading to increased GABA levels. The (R)-(-)-enantiomer does not significantly inhibit the enzyme.
Evidence for the Pharmacological Inactivity of (R)-(-)-Vigabatrin
The assertion of the (R)-enantiomer's inactivity is supported by a confluence of in vitro, in vivo, and clinical pharmacokinetic data.
In Vitro Enzymatic Studies
Preclinical In Vivo Studies
Animal models of epilepsy provide compelling evidence for the lack of anticonvulsant activity of the (R)-enantiomer. A study in epileptic animals demonstrated that the (R)-form exhibits no anticonvulsant effect, a finding that corresponds with the in vitro observations of its inability to inhibit GABA-T.[1][6]
A recent preclinical study published in September 2024 directly compared the antiepileptic and toxic effects of the vigabatrin racemate (VGB), (S)-Vigabatrin (S-VGB), and (R)-Vigabatrin (R-VGB) in a kainic acid-induced epilepsy rat model. The study concluded that S-VGB exhibited stronger antiepileptic and neuroprotective effects with lower toxicity compared to the racemate.[9] Conversely, this implies that the (R)-enantiomer contributes less to the therapeutic effect and potentially more to the overall toxicity of the racemic mixture.[9] Specifically, the study found that S-VGB had the highest antiepileptic effect and the lowest toxicity when compared to both the racemate and R-VGB.[9]
Pharmacokinetic Profiles of Vigabatrin Enantiomers
Pharmacokinetic studies in both humans and animals have revealed differences in the disposition of the (R)- and (S)-enantiomers, although these differences do not confer activity upon the (R)-enantiomer.
In a study on neonates with uncontrolled seizures who were administered the racemic mixture, the mean values of Cmax and AUC of the (S)-(+)-enantiomer were significantly lower than those of the (R)-(-)-enantiomer.[10] This suggests that the inactive (R)-enantiomer reaches higher plasma concentrations and has greater overall exposure than the active (S)-enantiomer.
Similarly, a study in epileptic children found that the maximum plasma concentration and area under the plasma concentration-time curve of the R(-)-enantiomer were significantly higher than those of the S(+)-enantiomer.[11]
In rats, at a dose of 50 mg/kg of the racemate, the (S)-enantiomer showed a shorter half-life and higher clearance than the (R)-enantiomer, indicating faster metabolism or elimination of the active form.[10] However, when administered individually, the (S)-enantiomer had a slower metabolism than the (R)-enantiomer.[10] These complex pharmacokinetic interactions underscore the importance of studying enantiomers both individually and as a racemate.
| Pharmacokinetic Parameter | (S)-(+)-Vigabatrin | (R)-(-)-Vigabatrin | Species/Population | Reference |
| Cmax | Lower | Higher | Human Neonates | [10] |
| AUC | Lower | Higher | Human Neonates | [10] |
| Cmax | Lower | Higher | Epileptic Children | [11] |
| AUC | Lower | Higher | Epileptic Children | [11] |
| t1/2 (at 50 mg/kg racemate) | Shorter | Longer | Rats | [10] |
| Cl/F (at 50 mg/kg racemate) | Higher | Lower | Rats | [10] |
Table 1: Comparative Pharmacokinetic Parameters of Vigabatrin Enantiomers.
Structural Basis for Stereoselectivity
The stereospecificity of vigabatrin's interaction with GABA-T can be understood by examining the three-dimensional structure of the enzyme's active site. GABA-T is a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[7] The inactivation process involves the (S)-(+)-enantiomer acting as a substrate for the enzyme, leading to the formation of a covalent adduct with the PLP cofactor and a nearby lysine residue in the active site.[7]
While a crystal structure of GABA-T in complex with the (R)-enantiomer is not available, the established structure with the racemate and the known absolute configuration of the active enantiomer allow for a logical deduction. The precise spatial arrangement of the amino and vinyl groups of the (S)-(+)-enantiomer allows for a productive interaction with the active site residues and the PLP cofactor, facilitating the irreversible inhibition. Conversely, the mirror-image configuration of the (R)-(-)-enantiomer would result in a steric clash or an unfavorable orientation within the chiral environment of the active site, precluding the necessary chemical transformations for inactivation.
Figure 2: Conceptual diagram of the stereoselective binding of vigabatrin enantiomers to the GABA-T active site.
Toxicological Profile of the (R)-(-)-Enantiomer
A significant concern with vigabatrin therapy is the risk of peripheral visual field defects.[1] While the exact mechanism of this retinal toxicity is not fully elucidated, it is known to be a serious adverse effect.[1] The recent preclinical study from September 2024 provides crucial insight, suggesting that the (S)-enantiomer possesses lower toxicity compared to the racemate and the (R)-enantiomer.[9] This finding implies that the (R)-(-)-enantiomer may contribute to the overall toxicity of the racemic mixture, despite its lack of therapeutic activity. Further research is warranted to specifically delineate the toxicological profile of the (R)-enantiomer and its potential contribution to vigabatrin-associated adverse events.
Experimental Protocols
For researchers investigating the stereoselective properties of vigabatrin or other chiral compounds, the following experimental workflows are fundamental.
Chiral Separation of Vigabatrin Enantiomers by HPLC
A validated high-performance liquid chromatography (HPLC) method is essential for separating and quantifying the (R)- and (S)-enantiomers of vigabatrin.[12]
Objective: To resolve and quantify (R)-(-)- and (S)-(+)-vigabatrin.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase (CSP) column (e.g., teicoplanin aglycone-based, Chirobiotic TAG)[12]
-
Mobile phase: Ethanol:Water (80:20, v/v)[12]
-
Vigabatrin reference standards (racemate, and individual enantiomers if available)
-
Sample preparation reagents
Step-by-Step Methodology:
-
System Preparation: Equilibrate the HPLC system with the mobile phase at a flow rate of 0.4 mL/min until a stable baseline is achieved.[12]
-
Standard Preparation: Prepare a series of calibration standards of the vigabatrin racemate and/or individual enantiomers in the mobile phase.
-
Sample Preparation: Dissolve the vigabatrin sample (e.g., from a pharmaceutical formulation) in the mobile phase to a known concentration.
-
Chromatographic Analysis:
-
Inject a fixed volume of each standard and sample onto the column.
-
Monitor the elution profile using a UV detector set at 210 nm.[12]
-
Record the retention times and peak areas for each enantiomer.
-
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration for each enantiomer from the standard solutions. Determine the concentration of each enantiomer in the sample by interpolating its peak area on the calibration curve.
Figure 3: Workflow for the chiral HPLC separation of vigabatrin enantiomers.
In Vitro GABA-Transaminase Inhibition Assay
A fluorometric or colorimetric assay can be used to determine the inhibitory activity of the vigabatrin enantiomers on GABA-T.
Objective: To measure the inhibition of GABA-T activity by (R)- and (S)-vigabatrin.
Materials:
-
Recombinant or purified GABA-T
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
NADP+
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Resazurin (for fluorometric assay) or a suitable chromogen (for colorimetric assay)
-
Diaphorase (for fluorometric assay)
-
(R)-(-)-Vigabatrin and (S)-(+)-Vigabatrin test compounds
-
Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)
-
Microplate reader (fluorometer or spectrophotometer)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of GABA-T, substrates, cofactors, and test compounds in the assay buffer.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, GABA-T, and varying concentrations of the test compounds ((R)-, (S)-, and racemic vigabatrin).
-
Pre-incubate the enzyme with the inhibitors for a specified time to allow for irreversible inhibition.
-
Initiate the enzymatic reaction by adding GABA and α-ketoglutarate.
-
Simultaneously, include the components of the coupled detection system (SSADH, NADP+, and the indicator system).
-
-
Detection:
-
The GABA-T reaction produces glutamate and succinic semialdehyde.
-
SSADH oxidizes succinic semialdehyde to succinate, reducing NADP+ to NADPH.
-
The rate of NADPH production, which is proportional to GABA-T activity, is measured. In a fluorometric assay, diaphorase uses NADPH to reduce resazurin to the highly fluorescent resorufin, which is monitored over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the change in fluorescence or absorbance over time.
-
Plot the percentage of GABA-T inhibition versus the inhibitor concentration.
-
Determine the IC50 value for each enantiomer, representing the concentration required to inhibit 50% of the enzyme's activity.
-
Conclusion and Future Directions
The pharmacological inactivity of the (R)-(-)-vigabatrin enantiomer is a well-established principle, supported by a robust body of preclinical and clinical evidence. The therapeutic benefits of vigabatrin are solely derived from the (S)-(+)-enantiomer's stereospecific and irreversible inhibition of GABA-transaminase. The presence of the (R)-enantiomer in the racemic mixture appears to offer no therapeutic advantage and may contribute to the drug's overall toxicity profile.
For drug development professionals, the case of vigabatrin highlights the critical need for early-stage chiral separation and stereoselective pharmacological and toxicological evaluation of drug candidates. The development of enantiopure drugs, such as (S)-(+)-vigabatrin, could potentially lead to improved therapeutic indices, with enhanced efficacy and a more favorable safety profile. Further research to quantify the inhibitory potency of each enantiomer in vitro and to fully elucidate the specific contribution of the (R)-enantiomer to vigabatrin's adverse effects would be of significant value to the scientific community.
References
-
Experimental studies of the influence of vigabatrin on the GABA system. PubMed. [Link]
-
Experimental studies of the influence of vigabatrin on the GABA system - PMC - NIH. [Link]
-
Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed. [Link]
-
What is the mechanism of Vigabatrin? - Patsnap Synapse. [Link]
-
Effects of differing dosages of vigabatrin (Sabril) on cognitive abilities and quality of life in epilepsy - PubMed. [Link]
-
Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin - PubMed. [Link]
-
Vigabatrin: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy - PubMed. [Link]
-
A direct HPLC method for the resolution and quantitation of the R-(-)- and S-(+)-enantiomers of vigabatrin (gamma-vinyl-GABA) in pharmaceutical dosage forms using teicoplanin aglycone chiral stationary phase - PubMed. [Link]
-
Pharmacokinetics of the individual enantiomers of vigabatrin in neonates with uncontrolled seizures - PMC - NIH. [Link]
-
Pharmacokinetics of the individual enantiomers of vigabatrin (gamma- vinyl GABA) in epileptic children. - British Pharmacological Society. [Link]
-
Differential toxic and antiepileptic features of Vigabatrin raceme and its enantiomers. PubMed. [Link]
-
Vigabatrin | C6H11NO2 | CID 5665 - PubChem - NIH. [Link]
Sources
- 1. Vigabatrin-Induced Retinal Toxicity Is Partially Mediated by Signaling in Rod and Cone Photoreceptors | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vigabatrin retinal toxicity in children with infantile spasms: An observational cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vigabatrin: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. radiopaedia.org [radiopaedia.org]
- 9. Differential toxic and antiepileptic features of Vigabatrin raceme and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bps.ac.uk [bps.ac.uk]
- 12. A direct HPLC method for the resolution and quantitation of the R-(-)- and S-(+)-enantiomers of vigabatrin (gamma-vinyl-GABA) in pharmaceutical dosage forms using teicoplanin aglycone chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-(-)-Vigabatrin: A Comprehensive Technical Review for Drug Development Professionals
Introduction
Vigabatrin, a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), represents a significant therapeutic agent in the management of specific and challenging forms of epilepsy.[1][2][3] Marketed under brand names such as Sabril and Vigafyde, it is indicated for the treatment of infantile spasms and refractory complex partial seizures.[2][4][5][6] This technical guide provides an in-depth review of (R)-(-)-Vigabatrin, the pharmacologically inactive enantiomer, within the context of the racemic mixture that constitutes the approved drug product. While the S(+) enantiomer is responsible for the therapeutic effect, a comprehensive understanding of both stereoisomers is critical for drug development professionals involved in synthesis, formulation, and regulatory affairs.[1][7]
Vigabatrin was first approved in the United Kingdom in 1989 and has since been approved in over 50 countries.[8][9] Its journey to approval in the United States was more protracted, with the Food and Drug Administration (FDA) granting approval in 2009, accompanied by a Risk Evaluation and Mitigation Strategy (REMS) due to the significant risk of permanent vision loss.[5][6][10] This guide will delve into the core scientific principles of Vigabatrin, from its fundamental mechanism of action to the intricacies of its clinical application and analytical characterization.
Mechanism of Action: A Targeted Approach to Seizure Control
Vigabatrin's therapeutic effect is rooted in its ability to modulate the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[11] It acts as a selective and irreversible inhibitor of GABA-transaminase (GABA-T), the enzyme responsible for the catabolism of GABA.[8][9][12][13] By inhibiting GABA-T, Vigabatrin leads to a sustained increase in the concentration of GABA in the brain.[11][12] This elevation of GABA levels enhances inhibitory neurotransmission, effectively acting as a brake on the excessive neuronal excitability that underlies seizure activity.[11][12]
Despite a relatively short plasma half-life of 5-8 hours in young adults, a single dose of Vigabatrin can lead to increased brain GABA concentrations for over a week.[3][11][14] This prolonged pharmacodynamic effect allows for once-daily dosing in some cases and underscores the irreversible nature of its interaction with GABA-T.[11]
Caption: Mechanism of action of Vigabatrin.
Synthesis and Stereochemistry
Vigabatrin possesses a single chiral center, resulting in two enantiomers: (S)-(+)-Vigabatrin and (R)-(-)-Vigabatrin.[8][9] The pharmacologically active enantiomer is the (S)-(+) form.[1][7] The commercially available drug is a racemic mixture of both enantiomers.[1][8][9] The synthesis of enantiomerically pure Vigabatrin has been a subject of considerable research, with various strategies employed to achieve the desired stereochemistry.
One notable approach involves a chiral pool strategy, utilizing naturally occurring chiral molecules as starting materials. For instance, L-glutamic acid can serve as a chiral precursor for the synthesis of (S)-Vigabatrin.[15][16] Another method explores the use of carbohydrate-based starting materials like D-glucose or D-galactose to synthesize both (R)- and (S)-Vigabatrin through a Ferrier rearrangement.[16]
Example Synthetic Step: Mesylation
A common step in organic synthesis is the activation of a hydroxyl group for subsequent nucleophilic substitution. This can be achieved through mesylation.
Protocol: General Mesylation Procedure [16]
-
Dissolve the alcohol-containing substrate in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (2 equivalents) to the solution.
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at ambient temperature for 3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated product.
-
Purify the crude product by flash column chromatography on silica gel.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic Profile of Vigabatrin
| Parameter | Value | Reference(s) |
| Bioavailability | 80-90% | [3][14] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [1] |
| Plasma Protein Binding | Negligible | [1][17] |
| Apparent Volume of Distribution | ~0.8 L/kg | [1] |
| Metabolism | Minimal | [14][17] |
| Primary Route of Elimination | Renal (unchanged drug) | [14][17] |
| Elimination Half-life (Young Adults) | 5-8 hours | [3][14] |
| Elimination Half-life (Elderly) | 12-13 hours | [3][14] |
Vigabatrin is rapidly absorbed after oral administration, and its absorption is not affected by food.[1] It is not metabolized and is primarily excreted unchanged by the kidneys.[14][17] This pharmacokinetic profile suggests that dose adjustments are necessary for patients with renal impairment.[17][18] The pharmacokinetics of Vigabatrin are linear across the studied dose ranges.[18]
While the plasma half-life is relatively short, the pharmacodynamic effect, as measured by increased GABA levels, is long-lasting due to the irreversible inhibition of GABA-T.[11] This disconnect between plasma concentration and clinical effect means that therapeutic drug monitoring of Vigabatrin plasma levels is generally not as useful as for other antiepileptic drugs.[1]
Clinical Applications and Efficacy
Vigabatrin is primarily indicated for two specific and challenging epilepsy syndromes:
-
Infantile Spasms (West Syndrome): It is used as monotherapy for infants aged 1 month to 2 years.[2][4][5] Vigabatrin is particularly effective in treating infantile spasms associated with tuberous sclerosis complex.[19][20][21][22]
-
Refractory Complex Partial Seizures: It is used as adjunctive therapy for patients aged 2 years and older who have not responded adequately to other treatments.[2][5]
Clinical trials have demonstrated the efficacy of Vigabatrin in these populations.[19] In a randomized, single-masked study of infants with new-onset infantile spasms, high-dose Vigabatrin (100-148 mg/kg/day) was significantly more effective than low-dose (18-36 mg/kg/day) in achieving spasm cessation.[19] The time to response was also shorter with the high-dose regimen.[19]
Adverse Effects and Toxicology
The most significant and concerning adverse effect of Vigabatrin is permanent peripheral visual field defects (VFDs) .[10][14][17][23] This risk has led to a boxed warning on the drug's label and the implementation of a REMS program in the United States.[4][17] The VFDs are typically characterized by a concentric constriction of the visual field, which can be asymptomatic in its early stages.[23][24] The mechanism of this retinal toxicity is not fully understood.
Due to this risk, regular ophthalmologic monitoring is crucial for all patients receiving Vigabatrin.[17][23] Other, less severe side effects include drowsiness, dizziness, and weight gain.[10][14]
Caption: Vigabatrin Risk Management.
Analytical Methodologies
The analysis of Vigabatrin and its enantiomers in biological matrices is essential for pharmacokinetic studies and clinical monitoring. Due to its zwitterionic nature, derivatization is often required to improve its chromatographic behavior and detection sensitivity.[25]
Enantioselective Analysis
Distinguishing between the (R)-(-) and (S)-(+) enantiomers is critical for understanding the pharmacokinetics of the active and inactive forms. Several analytical techniques have been developed for this purpose.
Protocol: UHPLC-MS/MS for Enantiomeric Quantification [26]
-
Sample Preparation:
-
To 100 µL of plasma, add 50 µL of an internal standard solution (deuterated racemic Vigabatrin).
-
Add 100 µL of water and precipitate proteins with 600 µL of methanol.
-
Centrifuge and evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 500 µL of water.
-
-
Derivatization:
-
Add 100 µL of a solution containing o-phthaldialdehyde and N-acetyl-l-cysteine in borate buffer (pH 9.5) to form diastereomeric isoindoles.
-
-
Chromatographic Separation:
-
Inject 1 µL of the derivatized sample into an ultra-high-performance liquid chromatography (UHPLC) system.
-
Employ a C18 column with a gradient elution mobile phase consisting of ammonium acetate and a methanol:acetonitrile mixture.
-
-
Detection:
-
Utilize a tandem mass spectrometer (MS/MS) with heated electrospray ionization in positive mode.
-
Monitor the specific precursor-to-product ion transitions for each enantiomer and the internal standard.
-
Other methods for enantiomeric separation include reversed-phase HPLC with fluorimetric detection after derivatization with a chiral reagent.[27]
Conclusion
(R)-(-)-Vigabatrin, as part of the racemic mixture, is a critical component to consider in the development and clinical use of this important antiepileptic drug. While pharmacologically inactive, its presence necessitates stereospecific analytical methods and a thorough understanding of the overall pharmacokinetic and toxicological profile of the drug product. The significant efficacy of Vigabatrin in treating infantile spasms and refractory complex partial seizures is tempered by the serious risk of permanent visual field defects, mandating a careful risk-benefit assessment and rigorous patient monitoring. For drug development professionals, a comprehensive grasp of the chemistry, pharmacology, and clinical aspects of both enantiomers is paramount for ensuring the safe and effective use of this therapy.
References
-
Mechanism of action of vigabatrin: correcting misperceptions - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
-
What is the mechanism of Vigabatrin? - Patsnap Synapse. (2024, July 17). Retrieved January 27, 2026, from [Link]
-
Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved January 27, 2026, from [Link]
-
Pharmacokinetics and metabolism of vigabatrin following a single oral dose of [14C]vigabatrin in healthy male volunteers - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
-
Vigafyde (vigabatrin) FDA Approval History - Drugs.com. (2024, June 18). Retrieved January 27, 2026, from [Link]
-
Pharmacology of Vigabatrin (Sabril) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 8). Retrieved January 27, 2026, from [Link]
-
Vigabatrin. Clinical pharmacokinetics - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
-
#vigabatrin | Uses, Dosage, Side Effects & Mechanism | Sabril - YouTube. (2023, October 6). Retrieved January 27, 2026, from [Link]
-
Randomized Trial of Vigabatrin in Patients With Infantile Spasms - PubMed - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
-
Vigabatrin - StatPearls - NCBI Bookshelf. (2024, October 29). Retrieved January 27, 2026, from [Link]
-
Safety and Efficacy of Vigabatrin for the Treatment of Infantile Spasms - PubMed Central. (2011, September 14). Retrieved January 27, 2026, from [Link]
-
(PDF) Vigabatrin (antiepileptic) synthesis - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
VIGABATRIN-ASSOCIATED VISUAL FIELD LOSS (VAVFL): WHAT YOU NEED TO KNOW - TSC Alliance. (n.d.). Retrieved January 27, 2026, from [Link]
-
Sabril (vigabatrin) FDA Approval History - Drugs.com. (n.d.). Retrieved January 27, 2026, from [Link]
-
Randomized trial of vigabatrin in patients with infantile spasms - Neurology. (n.d.). Retrieved January 27, 2026, from [Link]
-
Determination of the R(-) and S(+)-enantiomers of vigabatrin in human plasma by ultra-high-performance liquid chromatography and tandem mass-spectrometry - PubMed. (2017, December 1). Retrieved January 27, 2026, from [Link]
-
Towards a Synthesis of Vigabatrin Using Glycal Chemistry - PMC - PubMed Central - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
-
Vigabatrin - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]
-
CHEMISTRY REVIEW(S) - accessdata.fda.gov. (2009, July 2). Retrieved January 27, 2026, from [Link]
-
Vigabatrin and Visual Field Loss in Children - Review of Ophthalmology. (2014, July 7). Retrieved January 27, 2026, from [Link]
-
Vigabatrin (Sabril) Approved by FDA - Epilepsy Foundation. (n.d.). Retrieved January 27, 2026, from [Link]
-
CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S) - accessdata.fda.gov. (n.d.). Retrieved January 27, 2026, from [Link]
-
Fluorimetric determination of the enantiomers of vigabatrin, an anti‐epileptic drug, by reversed‐phase HPLC with a novel diastereomer derivatisation reagent - 2021 - Wiley Analytical Science. (2021, February 1). Retrieved January 27, 2026, from [Link]
-
Vigabatrin and Visual Field Defects - Medsafe. (n.d.). Retrieved January 27, 2026, from [Link]
-
Vigabatrin in dried plasma spots: Validation of a novel LC–MS/MS method and application to clinical practice. (n.d.). Retrieved January 27, 2026, from [Link]
-
Efficacy and safety of vigabatrin in patients with tuberous sclerosis complex and infantile epileptic spasm syndrome: a systematic review | Request PDF - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
The Royal College of Ophthalmologists The Ocular Side-Effects of Vigabatrin (Sabril) Information and Guidance for Screening Marc. (n.d.). Retrieved January 27, 2026, from [Link]
-
Chemistry Review(s) - accessdata.fda.gov. (2009, June 4). Retrieved January 27, 2026, from [Link]
-
Vigabatrin | C6H11NO2 | CID 5665 - PubChem - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
-
Visual field defects associated with vigabatrin therapy - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
Sources
- 1. Vigabatrin. Clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Vigabatrin - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. drugs.com [drugs.com]
- 6. epilepsy.com [epilepsy.com]
- 7. Vigabatrin | C6H11NO2 | CID 5665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. reviewofophthalmology.com [reviewofophthalmology.com]
- 11. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 13. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Towards a Synthesis of Vigabatrin Using Glycal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Randomized trial of vigabatrin in patients with infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Safety and Efficacy of Vigabatrin for the Treatment of Infantile Spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. neurology.org [neurology.org]
- 22. researchgate.net [researchgate.net]
- 23. Vigabatrin and Visual Field Defects [medsafe.govt.nz]
- 24. Visual field defects associated with vigabatrin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. d.docksci.com [d.docksci.com]
- 26. Determination of the R(-) and S(+)-enantiomers of vigabatrin in human plasma by ultra-high-performance liquid chromatography and tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. analyticalscience.wiley.com [analyticalscience.wiley.com]
Methodological & Application
Enantioselective synthesis of (R)-(-)-Vigabatrin methods
An Application Guide to the Enantioselective Synthesis of Vigabatrin
Abstract
Vigabatrin (γ-vinyl-GABA) is a crucial antiepileptic drug that functions as a selective, irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2][3] By increasing GABA concentrations in the central nervous system, Vigabatrin effectively suppresses seizure activity.[3] Vigabatrin possesses a single chiral center at the C4 position, and its pharmacological activity resides exclusively in the (S)-(+)-enantiomer.[2] Consequently, the development of efficient and scalable enantioselective synthetic routes to produce optically pure (S)-Vigabatrin is of paramount importance in pharmaceutical manufacturing. This guide provides an in-depth analysis of established and innovative methods for the enantioselective synthesis of Vigabatrin, focusing on chiral pool strategies. Detailed protocols, mechanistic discussions, and comparative data are presented to aid researchers and drug development professionals in this field. While the focus is on the pharmacologically active (S)-enantiomer, the described strategies are often adaptable for the synthesis of the (R)-enantiomer by utilizing the opposite enantiomer of the chiral starting material.
Introduction: The Imperative for Chirality
The distinct biological activities of enantiomers are a cornerstone of modern pharmacology. In the case of Vigabatrin, the (S)-enantiomer is the active inhibitor of GABA-T, while the (R)-enantiomer is considered inactive. Administering a racemic mixture introduces a 50% isomeric ballast that does not contribute to the therapeutic effect but may pose metabolic burdens or unforeseen side effects. Therefore, stereocontrolled synthesis is not merely an academic exercise but a regulatory and clinical necessity to ensure drug safety and efficacy.
The primary challenge in Vigabatrin synthesis lies in establishing the stereocenter at the C4 position while constructing the γ-amino acid backbone and introducing the terminal vinyl group. The methods detailed herein leverage the inherent chirality of natural products—a "chiral pool" approach—to circumvent the complexities and costs associated with asymmetric catalysis or late-stage chiral resolutions.
Strategic Overview: Chiral Pool Synthesis
The "chiral pool" strategy is a powerful and cost-effective approach that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For Vigabatrin, amino acids such as glutamic acid and methionine have proven to be exceptionally effective precursors.
Logical Workflow: Chiral Pool Synthesis
Caption: General workflow for chiral pool synthesis of (S)-Vigabatrin.
Method 1: Synthesis from L-Glutamic Acid
The use of L-glutamic acid as a starting material is one of the most established routes.[4] This approach is advantageous because the stereocenter of L-glutamic acid directly corresponds to the required (S)-configuration at the C4 position in the final product. The synthesis involves the transformation of L-glutamic acid into a cyclic intermediate, typically a pyroglutamate derivative, which is then elaborated to introduce the vinyl group.
Synthetic Pathway from L-Glutamic Acid
Caption: Key transformations in the synthesis of (S)-Vigabatrin from L-Glutamic Acid.
Protocol: Synthesis of (S)-Vigabatrin via a Pyroglutamate Intermediate
This protocol is a representative synthesis based on established literature pathways.
Materials and Reagents:
-
L-Glutamic Acid
-
Thionyl Chloride (SOCl₂)
-
Methanol (MeOH), anhydrous
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Sodium borohydride (NaBH₄) or Lithium borohydride (LiBH₄)
-
Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N) for Swern oxidation
-
Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻)
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Standard solvents for extraction and chromatography (e.g., Dichloromethane, Ethyl Acetate, Hexanes)
Experimental Procedure:
Step 1: Preparation of (S)-Pyroglutamic Acid Methyl Ester
-
Suspend L-Glutamic acid (1 equiv.) in anhydrous methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 equiv.) dropwise over 30 minutes. The solid will dissolve.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and evaporate the solvent under reduced pressure. The resulting crude dimethyl L-glutamate is cyclized by gentle heating under vacuum to yield (S)-pyroglutamic acid methyl ester.
Step 2: N-Protection of the Pyroglutamate
-
Dissolve the pyroglutamate ester (1 equiv.) in dichloromethane.
-
Add Boc₂O (1.1 equiv.) and a catalytic amount of DMAP.
-
Stir the reaction at room temperature for 12-18 hours until TLC indicates full consumption of the starting material.
-
Wash the reaction mixture with saturated aq. NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected pyroglutamate.
Step 3: Reduction to the Lactamol
-
Dissolve the N-Boc pyroglutamate (1 equiv.) in anhydrous THF and cool to -78 °C.
-
Add a reducing agent such as DIBAL-H or LiBH₄ (1.1 equiv.) dropwise.
-
Stir at -78 °C for 2-3 hours. Monitor carefully by TLC.
-
Quench the reaction by slow addition of methanol, followed by a saturated solution of Rochelle's salt.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to obtain the crude hydroxymethyl intermediate (lactamol).
Step 4: Oxidation to the Aldehyde
-
Prepare Swern oxidation reagents by adding oxalyl chloride (1.5 equiv.) to anhydrous dichloromethane at -78 °C, followed by dropwise addition of DMSO (2.5 equiv.).
-
Add a solution of the lactamol (1 equiv.) in dichloromethane to the activated swern mixture.
-
Stir for 45 minutes at -78 °C, then add triethylamine (5 equiv.).
-
Allow the reaction to warm to room temperature. Wash with water and brine, dry the organic layer, and concentrate carefully to yield the crude aldehyde. Causality Note: This aldehyde is sensitive and should be used immediately in the next step without extensive purification.
Step 5: Wittig Olefination
-
Suspend methyltriphenylphosphonium bromide (1.5 equiv.) in anhydrous THF at 0 °C.
-
Add n-BuLi (1.4 equiv.) dropwise to form the yellow-orange ylide.
-
Stir for 1 hour at 0 °C, then cool to -78 °C.
-
Add a solution of the crude aldehyde from Step 4 in THF dropwise.
-
Stir at -78 °C for 1 hour and then allow to warm to room temperature overnight.
-
Quench with saturated aq. NH₄Cl and extract with ethyl acetate. Purify by column chromatography to isolate the vinylated pyrrolidone.
Step 6: Hydrolysis to (S)-Vigabatrin
-
Dissolve the vinylated pyrrolidone (1 equiv.) in 6M aqueous HCl.
-
Reflux the mixture for 6-8 hours.
-
Cool the solution and wash with dichloromethane to remove any organic impurities.
-
The final product in the aqueous layer can be isolated by ion-exchange chromatography or by careful neutralization and crystallization.
Method 2: Synthesis from Methionine
An alternative chiral pool approach utilizes D- or L-methionine. This route offers a different set of intermediate structures and reaction conditions, providing flexibility in process development. A published scalable synthesis for both enantiomers starts from the corresponding methionine enantiomer.[5]
Synthetic Pathway from (R)-Methionine for (S)-Vigabatrin
An efficient synthesis of (S)-Vigabatrin has been reported starting from (R)-methionine.[5] This pathway leverages a two-carbon homologation using Meldrum's acid to construct the key pyrrolidone intermediate.
Caption: Key transformations for synthesizing (S)-Vigabatrin from (R)-Methionine.
Comparative Analysis of Synthetic Routes
The choice of synthetic route in a drug development setting depends on factors like cost, scalability, robustness, and overall yield.
| Parameter | L-Glutamic Acid Route | (R)-Methionine Route | Carbohydrate Route (via Ferrier Rearrangement)[6] |
| Starting Material Cost | Low | Low to Moderate | Low |
| Scalability | Well-established, generally scalable | Reported as scalable[5] | Potentially complex on a large scale |
| Key Transformations | Wittig Reaction, Swern Oxidation | Meldrum's Acid chemistry, Desulfurization | Ferrier Rearrangement, Azide Displacement |
| Reported Overall Yield | Variable (15-30%) | Moderate to Good | Variable |
| Enantiopurity | High (>98% e.e.) | High (>98% e.e.)[7] | High |
| Primary Advantage | Direct transfer of stereochemistry | Avoids pyrophoric reagents on a large scale[5] | Utilizes a different class of cheap chiral precursors |
| Potential Challenge | Use of sensitive reagents (n-BuLi, Swern) | Handling of sulfur compounds | Multiple protection/deprotection steps |
Conclusion
The enantioselective synthesis of (S)-Vigabatrin is a well-explored field with several robust and scalable methods available. The chiral pool approach, particularly starting from L-glutamic acid, remains a dominant and industrially viable strategy due to its low starting material cost and the direct correlation of chirality. Alternative routes from methionine or carbohydrates provide valuable options with different intermediate profiles and process challenges. The selection of an optimal route requires a careful evaluation of economic, safety, and scalability factors specific to the manufacturing environment. Continued innovation in catalytic asymmetric methods may one day offer more direct and efficient pathways, but for now, nature's chiral building blocks provide the most reliable foundation for producing this vital medication.
References
-
Scalable Synthesis of Both Enantiomers of Vigabatrin, an Antiepileptic Drug. (n.d.). ResearchGate. Retrieved from [Link]
- A process for the preparation of vigabatrin. (2019). Google Patents.
-
Vigabatrin (antiepileptic) synthesis. (2025). ResearchGate. Retrieved from [Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2023). MDPI. Retrieved from [Link]
-
Synthetic plan towards Vigabatrin. (n.d.). ResearchGate. Retrieved from [Link]
-
Towards a Synthesis of Vigabatrin Using Glycal Chemistry. (n.d.). MDPI. Retrieved from [Link]
- Preparation method of vigabatrin. (2020). Google Patents.
-
CHEMISTRY REVIEW(S). (2009). accessdata.fda.gov. Retrieved from [Link]
-
Chemistry Review(s). (2009). accessdata.fda.gov. Retrieved from [Link]
-
Mechanism of action of vigabatrin: correcting misperceptions. (2011). PubMed. Retrieved from [Link]
-
Vigabatrin. (1997). PubMed. Retrieved from [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. medkoo.com [medkoo.com]
- 3. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Using (R)-(-)-Vigabatrin in comparative neurotoxicity studies
Topic: (R)-(-)-Vigabatrin as a Reference Compound in Comparative Neurotoxicity Studies for Retinal Safety Assessment
Audience: Researchers, scientists, and drug development professionals in toxicology, ophthalmology, and neuroscience.
Introduction: The Critical Need for a Comparative Standard in Retinal Toxicity
The assessment of ocular toxicity is a critical component of preclinical drug development. The retina, a complex and metabolically active tissue, is particularly vulnerable to drug-induced toxicity. Identifying compounds that may cause retinal damage early in the development pipeline is essential to prevent adverse outcomes in clinical trials and for patient safety. To achieve this, robust and reproducible models of retinal neurotoxicity are required.
(R)-(-)-Vigabatrin (VGB), an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), serves as an indispensable reference compound in these studies. While an effective antiepileptic drug, its clinical use is associated with a significant risk of irreversible, bilateral concentric visual field constriction in a substantial portion of patients. This well-characterized retinal toxicity makes (R)-(-)-Vigabatrin an ideal positive control for validating new in vitro and in vivo models designed to screen for retinal liabilities of new chemical entities (NCEs).
This guide provides a detailed framework for utilizing (R)-(-)-Vigabatrin in comparative neurotoxicity studies, outlining its mechanism of action, providing step-by-step experimental protocols, and offering insights into data interpretation.
Mechanism of Action: GABA-T Inhibition and Downstream Retinal Toxicity
Vigabatrin's primary mechanism of action is the irreversible inhibition of GABA-T, the enzyme responsible for the catabolism of the neurotransmitter GABA. This leads to a significant accumulation of GABA in the central nervous system, including the retina. While increased GABAergic tone is responsible for its anticonvulsant effects, this same mechanism is believed to initiate the cascade of retinal toxicity.
The precise downstream pathway is an area of active research, but evidence points to a multi-factorial process:
-
Müller Cell Dysfunction: Müller cells, the principal glial cells of the retina, are responsible for maintaining retinal homeostasis, including GABA uptake and metabolism. Over-accumulation of GABA is thought to disrupt Müller cell function, leading to ionic and metabolic imbalances.
-
Cone Photoreceptor Damage: Clinical and preclinical data strongly indicate that cone photoreceptors and their associated ganglion cells are primary targets of Vigabatrin toxicity.
-
Taurine Depletion: Some studies suggest that the structural similarity between GABA and taurine may lead to competitive inhibition of taurine uptake or transport, depleting the retina of this essential amino acid crucial for photoreceptor health.
-
Oxidative Stress: Disruption of normal retinal metabolism can lead to increased oxidative stress, a common pathway in many forms of retinal degeneration.
This proposed mechanistic cascade provides multiple endpoints for assessing toxicity in a research setting.
Caption: Proposed mechanistic pathway of Vigabatrin-induced retinal neurotoxicity.
In Vitro Protocol: Screening for Retinal Cell Viability
This protocol uses a retinal ganglion cell line (e.g., RGC-5) to provide a high-throughput method for initial toxicity screening. It serves to identify direct cytotoxic effects of a test compound compared to Vigabatrin.
A. Materials and Reagents
-
RGC-5 cell line
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
(R)-(-)-Vigabatrin (VGB)
-
Test Compound (TC)
-
Phosphate Buffered Saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom, white-walled plates
-
Humidified incubator (37°C, 5% CO₂)
B. Step-by-Step Methodology
-
Cell Seeding: Plate RGC-5 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of VGB and the TC in an appropriate vehicle (e.g., sterile water or DMSO). Create a series of dilutions to generate a dose-response curve (e.g., 8-point, 3-fold dilutions starting from 1000 µM).
-
Dosing: Remove the culture medium from the cells. Add 100 µL of medium containing the appropriate concentration of VGB, TC, or vehicle control to each well. Include wells with medium only as a background control.
-
Incubation: Incubate the plates for 48-72 hours. The duration should be optimized based on the expected mechanism of toxicity.
-
Viability Assessment:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (medium only) from all other readings.
-
Normalize the data by expressing the readings from compound-treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value for each compound.
-
C. Expected Results and Interpretation
A potent neurotoxic compound will show a dose-dependent decrease in cell viability, resulting in a low IC₅₀ value. Vigabatrin typically shows mild to moderate toxicity in such acute in vitro assays, as its toxicity mechanism is more complex than simple cytotoxicity. A test compound showing significantly greater toxicity (lower IC₅₀) than Vigabatrin would be flagged as a high-risk candidate.
| Compound | Vehicle | IC₅₀ (µM) [72h exposure] | Interpretation |
| (R)-(-)-Vigabatrin | Water | > 1000 | Expected low direct cytotoxicity |
| Test Compound A | DMSO | 550 | Moderate direct cytotoxicity, warrants caution |
| Test Compound B | DMSO | 15 | High direct cytotoxicity, significant risk |
| Vehicle Control | Water | N/A | 100% Viability (Baseline) |
In Vivo Protocol: Functional and Structural Assessment in a Rodent Model
This protocol describes a comprehensive in vivo study in albino rats to assess functional and structural retinal changes following chronic administration of a test compound compared to Vigabatrin.
A. Experimental Design
-
Animals: Male Wistar rats (8-10 weeks old).
-
Groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.9% Saline, p.o., daily)
-
(R)-(-)-Vigabatrin (VGB) (e.g., 50 mg/kg, p.o., daily)
-
Test Compound (TC) - Low Dose
-
Test Compound (TC) - High Dose
-
-
Duration: 28 days of daily dosing.
-
Endpoints:
-
Functional: Scotopic and photopic electroretinography (ERG) at baseline (Day -1) and end-of-study (Day 28).
-
Structural: Optical Coherence Tomography (OCT) at baseline and end-of-study.
-
Histopathology: Retinal tissue collection at termination (Day 29).
-
Caption: Workflow for the in vivo comparative neurotoxicity study.
B. Step-by-Step Methodology
-
Animal Acclimatization & Baseline: Acclimatize animals for one week. On Day -1, perform baseline ERG and OCT on all animals under anesthesia.
-
Dosing: Administer the vehicle, VGB, or TC daily via oral gavage for 28 consecutive days. Monitor animals daily for clinical signs of toxicity.
-
Electroretinography (ERG):
-
Dark-adapt animals overnight (>12 hours).
-
Under dim red light, anesthetize the animal and place it on a heated platform.
-
Place a corneal electrode on the eye, a reference electrode subcutaneously on the forehead, and a ground electrode subcutaneously on the tail.
-
Present a series of light flashes of increasing intensity inside a Ganzfeld dome.
-
Record scotopic (rod-driven) and photopic (cone-driven) responses. The b-wave amplitude is a key indicator of outer retinal function.
-
-
Optical Coherence Tomography (OCT):
-
Anesthetize the animal and apply a topic mydriatic to dilate the pupil.
-
Use a rodent-specific OCT system to capture high-resolution cross-sectional images of the retina.
-
Measure the thickness of different retinal layers, particularly the outer nuclear layer (ONL) and the retinal ganglion cell layer (GCL).
-
-
Histopathology:
-
At Day 29, euthanize animals and enucleate the eyes.
-
Fix eyes in Davidson's fixative, process, and embed in paraffin.
-
Section the retina and stain with Hematoxylin and Eosin (H&E) for general morphology.
-
Consider immunohistochemistry (IHC) for specific markers like cone-arrestin (cone photoreceptors) or GFAP (glial activation).
-
C. Data Interpretation and Comparative Analysis
The primary goal is to compare the effects of the test compound to the well-characterized effects of Vigabatrin.
| Parameter | Vehicle Control | (R)-(-)-Vigabatrin (50 mg/kg) | Test Compound (High Dose) | Interpretation of TC Effect |
| Photopic ERG b-wave (µV) | 150 ± 15 | 75 ± 10 (-50%) | 145 ± 12 (-3%) | No significant effect on cone function |
| Outer Nuclear Layer (µm) | 50 ± 3 | 38 ± 4 (-24%) | 48 ± 3 (-4%) | No significant photoreceptor loss |
| Histopathology (H&E) | Normal | Disorganization of ONL, pyknotic nuclei | Normal | No observable structural abnormalities |
In the example table above, the test compound did not produce the characteristic cone-related functional deficits or structural changes seen with Vigabatrin, suggesting a lower risk of this specific type of retinal toxicity. Conversely, if a test compound produced effects of a similar or greater magnitude than Vigabatrin, it would be considered a significant liability.
Conclusion
(R)-(-)-Vigabatrin is a powerful tool in preclinical safety assessment. By serving as a consistent benchmark, it allows researchers to contextualize the retinal toxicity profile of novel therapeutic candidates. The use of Vigabatrin as a positive control in both high-throughput in vitro screens and comprehensive in vivo functional studies provides a robust framework for making informed decisions in drug development, ultimately enhancing patient safety. The protocols described herein offer a validated starting point for integrating this essential comparative standard into any neurotoxicity evaluation program.
References
-
Maguire, M. J., et al. (2010). Vigabatrin-associated visual field defects. Epilepsia. Available at: [Link]
-
Krauss, G. L., et al. (2018). Vigabatrin-associated retinal damage: an expert panel review and recommendations. European Journal of Neurology. Available at: [Link]
-
Petroff, O. A., et al. (1996). Vigabatrin increases brain GABA in patients with partial seizures. Annals of Neurology. Available at: [Link]
-
Heide, C., et al. (2012). Vigabatrin affects the function of Müller glial cells. Neuropharmacology. Available at: [Link]
-
Duboc, A., et al. (2004). Vigabatrin, a GABA-transaminase inhibitor, is a retinal toxicant in the dog. Toxicological Sciences. Available at: [Link]
-
Jammoul, F., et al. (2009). Taurine deficiency is a cause of vigabatrin-induced retinal phototoxicity. Annals of Neurology. Available at: [Link]
-
Gondim, A. P. S., et al. (2010). A new model of vigabatrin-induced retinal toxicity in albino rats. Epilepsy Research. Available at: [Link]
Application and Protocol Guide for the Characterization of (R)-(-)-Vigabatrin Utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
Introduction: The Significance of Stereospecific Characterization of Vigabatrin
Vigabatrin is an anticonvulsant medication primarily indicated for the management of infantile spasms and refractory complex partial seizures.[1][2] Its mechanism of action involves the irreversible inhibition of γ-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[3][4] This inhibition leads to elevated GABA levels in the brain, which helps to control seizure activity.[5][6][7]
Vigabatrin is a chiral molecule and is administered as a racemic mixture. However, its pharmacological activity resides exclusively in the S-(+)-enantiomer, while the R-(-)-enantiomer is considered inactive.[3] Therefore, the precise and accurate characterization of the (R)-(-)-enantiomer is of paramount importance for quality control, impurity profiling, and to ensure the safety and efficacy of the drug product. This application note provides a comprehensive guide for the structural elucidation and characterization of (R)-(-)-Vigabatrin using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques in modern pharmaceutical analysis.
Part 1: Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. For (R)-(-)-Vigabatrin, ¹H and ¹³C NMR are essential for confirming the molecular skeleton, while chiral NMR techniques can be employed to determine enantiomeric purity.
Causality in Experimental Choices for NMR Analysis
The choice of NMR experiments is dictated by the need to obtain a complete picture of the molecule's structure and stereochemistry.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This is the first and most fundamental step in structural verification.
-
¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environment (e.g., alkyl, alkene, carbonyl). This complements the ¹H NMR data to confirm the carbon framework.
-
2D NMR (COSY, HSQC): These experiments are crucial for definitively assigning the proton and carbon signals. COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
-
Chiral NMR: To assess enantiomeric purity, a chiral environment must be created to induce diastereomeric interactions that result in separate signals for the enantiomers. This is typically achieved by using a chiral solvating agent (CSA).
Protocol for ¹H and ¹³C NMR Analysis of (R)-(-)-Vigabatrin
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of (R)-(-)-Vigabatrin.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the (R)-(-)-Vigabatrin sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). D₂O is often preferred for amino acids to allow for the exchange of labile protons (e.g., -NH₂ and -COOH), which simplifies the spectrum.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: ~12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (D₂O: ~4.79 ppm for ¹H; Methanol-d₄: 3.31 ppm for ¹H and 49.0 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Expected Spectral Data and Interpretation
While a definitive, publicly available, fully assigned NMR spectrum for (R)-(-)-Vigabatrin is not readily found in the literature, the expected chemical shifts can be predicted based on its structure and data from similar compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Vigabatrin
| Atom Number | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| 1 (COOH) | ~12-13 (in non-aqueous solvent) | ~175-180 |
| 2 (CH₂) | ~2.2-2.4 | ~30-35 |
| 3 (CH₂) | ~1.7-1.9 | ~25-30 |
| 4 (CH) | ~3.0-3.3 | ~50-55 |
| 5 (=CH) | ~5.7-5.9 | ~135-140 |
| 6 (=CH₂) | ~5.0-5.2 | ~115-120 |
Note: Chemical shifts are highly dependent on the solvent and pH. The values presented are estimates.
Interpretation:
-
¹H NMR: The spectrum is expected to show distinct signals for the vinyl protons (=CH and =CH₂), the methine proton at the chiral center (CH), and the two methylene groups (CH₂). The coupling patterns (multiplicity) of these signals will provide valuable information about the connectivity of the atoms. For instance, the methine proton at C4 would likely appear as a multiplet due to coupling with the adjacent methylene protons and the vinyl proton.
-
¹³C NMR: Six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The chemical shifts will be characteristic of the functional groups present: a downfield signal for the carboxylic acid carbon, two signals in the olefinic region for the vinyl carbons, and three signals in the aliphatic region for the remaining carbons.[8][9]
Protocol for Chiral Purity Analysis by NMR
Objective: To determine the enantiomeric purity of (R)-(-)-Vigabatrin by resolving the signals of the R and S enantiomers using a chiral solvating agent.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the (R)-(-)-Vigabatrin sample in a suitable deuterated solvent as described in section 1.2.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
To the same NMR tube, add a molar equivalent of a suitable chiral solvating agent (CSA), such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of an amino acid.[1][10][11][12][13]
-
Gently mix the solution and allow it to equilibrate.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture using the same parameters as the initial spectrum.
-
Carefully examine the spectrum for the appearance of new, resolved signals corresponding to the R and S enantiomers. The protons closest to the chiral center are most likely to show resolved signals.
-
-
Data Analysis:
-
Integrate the well-resolved signals corresponding to the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Integration(R) - Integration(S)| / (Integration(R) + Integration(S))] * 100
-
Part 2: Molecular Weight and Elemental Composition Confirmation by Mass Spectrometry
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.
Causality in Experimental Choices for Mass Spectrometry Analysis
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like Vigabatrin, which exists as a zwitterion at physiological pH. It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, allowing for the clear determination of the molecular weight.
-
High-Resolution Mass Analyzer (e.g., Orbitrap, TOF): HRMS is essential for obtaining accurate mass measurements to four or more decimal places. This high accuracy allows for the confident determination of the elemental composition of the parent ion and its fragments.
-
Tandem Mass Spectrometry (MS/MS): By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This "fingerprint" is highly specific to the molecule's structure and can be used for confirmation and in quantitative studies.
Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis
Objective: To confirm the molecular weight and elemental composition of (R)-(-)-Vigabatrin.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of (R)-(-)-Vigabatrin (e.g., 1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to promote protonation in positive ion mode.
-
-
Instrument Parameters (ESI-HRMS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Set to a high-resolution mode (e.g., > 60,000 FWHM).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: ~3-4 kV.
-
Source Temperature: ~100-150 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
Compare the measured accurate mass to the theoretical exact mass of C₆H₁₂NO₂⁺.
-
The mass accuracy should be within a few parts per million (ppm).
-
Table 2: Expected High-Resolution Mass Spectrometry Data for Vigabatrin
| Parameter | Expected Value |
| Molecular Formula | C₆H₁₁NO₂ |
| Theoretical Exact Mass | 129.07898 Da[14] |
| Protonated Adduct ([M+H]⁺) | C₆H₁₂NO₂⁺ |
| Theoretical m/z of [M+H]⁺ | 130.08625 Da[3] |
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway
Objective: To generate a characteristic fragmentation pattern for the structural confirmation of (R)-(-)-Vigabatrin.
Methodology:
-
Instrument Parameters (ESI-MS/MS):
-
Select the [M+H]⁺ ion (m/z 130.0863) as the precursor ion for fragmentation.
-
Apply a collision energy (the exact value will need to be optimized for the specific instrument) to induce fragmentation.
-
Acquire the product ion spectrum.
-
Expected Fragmentation:
The fragmentation of protonated Vigabatrin is expected to involve common losses for amino acids, such as the loss of water (H₂O) and the loss of the carboxylic acid group in the form of formic acid (HCOOH) or CO and H₂O.
Table 3: Major Fragment Ions of Protonated Vigabatrin ([M+H]⁺ at m/z 130.1)
| m/z | Proposed Fragment |
| 113.0595 | [M+H - NH₃]⁺ |
| 71.049 | [M+H - H₂O - CO₂]⁺ or other C₄H₇N⁺ isomer |
| 95.049 | [M+H - H₂O - NH₃]⁺ |
| 67.0541 | [C₅H₇]⁺ |
Data sourced from PubChem CID 5665.[3]
Caption: Proposed ESI-MS/MS fragmentation pathway of protonated Vigabatrin.
Part 3: Integrated Workflow for (R)-(-)-Vigabatrin Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of (R)-(-)-Vigabatrin, integrating both NMR and MS techniques.
Caption: Integrated workflow for the characterization of (R)-(-)-Vigabatrin.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the characterization of (R)-(-)-Vigabatrin. NMR spectroscopy is indispensable for the definitive structural elucidation and for determining enantiomeric purity, while high-resolution mass spectrometry provides orthogonal confirmation of the molecular formula and a characteristic fragmentation pattern for identification. The protocols and data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of Vigabatrin and other chiral pharmaceutical compounds.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5665, Vigabatrin" PubChem, [Link].
-
Petroff, O. A., et al. "Vigabatrin: effects on human brain GABA levels by nuclear magnetic resonance spectroscopy." Epilepsia 36.5 (1995): 459-464. [Link]
- Desai, P. K., et al. "A concise review on analytical profile of Vigabatrin." International Journal of Pharmaceutical Sciences and Research 10.8 (2019): 3568-3575.
- Wheless, James W., et al. "Vigabatrin-associated brain magnetic resonance imaging abnormalities and clinical symptoms in infants with tuberous sclerosis complex." Epilepsia 62.12 (2021): 2939-2949.
- Kälviäinen, Reetta, and Elinor Ben-Menachem. "Mechanism of action of vigabatrin: correcting misperceptions." Acta neurologica scandinavica. Supplementum 192 (2011): 39-44.
-
SpectraBase. "5-Hexynoic acid." Wiley-VCH GmbH, [Link].
- Hernández-Mesa, Maykel, et al. "Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra." Journal of Mass Spectrometry 46.10 (2011): 1063-1073.
- Ianni, Francesca, et al. "Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide." The Journal of Organic Chemistry 87.19 (2022): 13036-13046.
- Di Pietro, Stefania, et al. "A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent." Molecules 28.1 (2023): 353.
- Petroff, O. A., et al. "Effects of Vigabatrin on Brain GABA+/CR Signals in Patients With Epilepsy Monitored by 1H-NMR-spectroscopy: Responder Characteristics." Epilepsia 41.8 (2000): 971-979.
- Bruni, Pia, and Stefan Schürch. "Fragmentation mechanisms of protonated cyclodextrins in tandem mass spectrometry.
-
Gable, Kevin P. "13C NMR Chemical Shift." Oregon State University, [Link].
-
"Typical ¹H and ¹³C Chemical Shifts." University of Colorado Boulder, [Link].
- Wenzel, Thomas J., and John M. Wilcox. "Chapter 5: A Brief Overview of the Chiral Agents." NMR Spectroscopy, IntechOpen, 2012.
- Ghodke-Puranik, Y., & Puranik, P. K. (2015). Vigabatrin. In StatPearls [Internet].
-
"Mass Spectral Fragmentation Pathways." YouTube, uploaded by Chem Survival, 5 April 2016, [Link].
-
U.S. Food and Drug Administration. "Q2(R2) Validation of Analytical Procedures." [Link].
- Villani, C., et al. "Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds." Molecules 25.18 (2020): 4269.
- Brodbelt, Jennifer S. "Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components." Proceedings of the National Academy of Sciences 111.49 (2014): 17351-17352.
-
"Interpreting C-13 NMR Spectra." Chemistry LibreTexts, 29 Jan. 2023, [Link].
- Petroff, O. A., et al. "Vigabatrin: effects on human brain GABA levels by nuclear magnetic resonance spectroscopy." Annals of neurology 38.1 (1995): 131-4.
-
The Royal Society of Chemistry. "Supporting information." [Link].
- Ogoshi, Tomoki, et al. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." Molecules 24.18 (2019): 3349.
- Harrison, A. G. "Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations." Journal of the American Society for Mass Spectrometry 14.12 (2003): 1465-1474.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Vigabatrin | C6H11NO2 | CID 5665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of vigabatrin on brain GABA+/CR signals in patients with epilepsy monitored by 1H-NMR-spectroscopy: responder characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. Vigabatrin: effects on human brain GABA levels by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
Troubleshooting & Optimization
Technical Support Center: Enantioselective (R)-(-)-Vigabatrin Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for the enantioselective synthesis of Vigabatrin. This guide is designed for researchers, chemists, and drug development professionals actively working on or planning the synthesis of (R)-(-)-Vigabatrin. My goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the common challenges associated with this synthesis. We will explore critical aspects from starting material selection to final product purification, with a focus on maximizing both chemical yield and enantiomeric purity.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for troubleshooting and process optimization.
Q1: My project target is (R)-(-)-Vigabatrin, but I see many references to the (S)-(+)-enantiomer. Which one is correct?
This is a crucial point of clarification. While your synthetic target may be the (R)-enantiomer for specific research purposes, it is essential to know that the pharmacologically active component that functions as an irreversible inhibitor of GABA transaminase (GABA-T) is the (S)-(+)-enantiomer .[1][2] The synthesis of the (R)-enantiomer is a valid chemical challenge and can be useful for comparative biological studies or as a chiral intermediate. This guide will focus on strategies applicable to producing a single enantiomer with high purity, which can be adapted for either target.
Q2: Why pursue a complex enantioselective synthesis instead of resolving a racemic mixture?
While racemic synthesis followed by chiral resolution is a viable path, an enantioselective route is often superior for several reasons:
-
Yield Efficiency: Chiral resolution of a racemate has a theoretical maximum yield of only 50% for the desired enantiomer, discarding the other half. Enantioselective synthesis aims to convert the bulk of the starting material into the desired product, making it more atom-economical and cost-effective at scale.
-
Reduced Purification Burden: Resolution often requires costly chiral resolving agents or specialized chromatography, which can be cumbersome and expensive.[3] A highly selective synthesis minimizes the presence of the unwanted enantiomer, simplifying downstream purification.
-
Process Control: Building the chirality in directly provides greater control over the final product's stereochemical purity from the outset.
Q3: What are the most common chiral starting materials for Vigabatrin synthesis?
Several strategies have been developed, typically starting from a readily available chiral molecule (a "chiral pool" approach). Common choices include:
-
Amino Acids: L-Glutamic acid or methionine are frequently used due to their inherent chirality that can be transferred through the synthetic sequence.[1][4]
-
Carbohydrates: Sugars like D-glucose or D-galactose offer a scaffold with multiple stereocenters that can be chemically modified to achieve the target structure.[1][5]
-
Chiral Alcohols: Enantiomerically enriched epoxy alcohols, often derived from Sharpless asymmetric epoxidation, can serve as precursors.[1]
The choice often depends on the desired enantiomer, cost of the starting material, and the scalability of the subsequent reaction steps.
Q4: How is the enantiomeric excess (e.e.) of Vigabatrin reliably determined?
Due to the lack of a strong chromophore, direct UV detection can be challenging. The most reliable method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).
-
Method: Racemic Vigabatrin and its analogues can be resolved without derivatization on CSPs based on crown ethers, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.[6]
-
Sample Prep: Vigabatrin is highly soluble in aqueous media.[7] A typical mobile phase might involve a dilute acid (e.g., perchloric acid) in water/methanol.
-
Detection: Refractive Index (RI) detection or derivatization with a UV-active agent (e.g., PITC) followed by UV detection can be employed.
Troubleshooting Guide: Common Issues & Solutions
This section provides a question-and-answer guide to specific experimental problems.
Problem Area 1: Low Overall Yield
Q: My overall yield is consistently low after the final hydrolysis step. What are the likely causes?
A: Low yield in the final stages often points to issues in either the construction of the core scaffold or degradation during deprotection.
-
Causality 1: Inefficient Vinyl Group Introduction. The introduction of the C5-C6 double bond is a critical step. If you are using a Wittig reaction, incomplete conversion or side reactions can be a major source of yield loss.[4]
-
Solution: Ensure your phosphonium ylide is freshly prepared and the reaction is conducted under strictly anhydrous conditions. Consider alternative olefination methods if yields remain low. Pyrolysis of an N-oxide is another reported method, though it may require high temperatures.[1]
-
-
Causality 2: Steric Hindrance in Intermediates. Bulky protecting groups can hinder subsequent reactions. For example, a large protecting group on the C4-amino functionality can sterically block reactions at the adjacent C6 position, such as converting a hydroxyl group to a bromide needed for fragmentation.[5]
-
Solution: Evaluate your protecting group strategy. If you suspect steric hindrance, switch to a smaller protecting group (e.g., Cbz instead of Boc) for the problematic step, provided it is compatible with the reaction conditions.
-
-
Causality 3: Product Degradation during Final Hydrolysis. The final step to deprotect intermediates and hydrolyze esters or amides to reveal the free amino acid can be harsh. Vigabatrin itself can be sensitive to strong acidic or basic conditions at high temperatures, leading to impurities.[8]
-
Solution: Optimize hydrolysis conditions. Use the minimum necessary concentration of acid (e.g., HCl) and keep the temperature as low as possible to achieve complete conversion. Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that can lead to degradation.
-
Problem Area 2: Poor Enantioselectivity (Low e.e.)
Q: My chiral HPLC analysis shows a low enantiomeric excess (<90%). How can I improve this?
A: Low e.e. indicates a flaw in either the key enantioselective step or unintended racemization later in the sequence.
-
Causality 1: Suboptimal Asymmetric Reaction Conditions. If your strategy involves an asymmetric conjugate addition or similar catalytic step, the conditions are paramount. The choice of solvent and copper salt, for instance, can dramatically impact enantioselectivity.[9]
-
Solution: Systematically screen reaction parameters. As demonstrated in asymmetric conjugate additions, switching the solvent from toluene to diethyl ether or using a copper carboxylate instead of copper triflate can significantly boost e.e.[9] Ensure your chiral ligand/catalyst is of high purity and used at the optimal loading.
-
-
Causality 2: Racemization of Chiral Intermediates. The chiral center at C4 is adjacent to a carbonyl group in some synthetic intermediates (e.g., a pyrrolidone ring). This proton can be acidic, and exposure to base can lead to epimerization, eroding your e.e.
-
Solution: Scrutinize all steps following the establishment of the C4 stereocenter. Avoid unnecessarily strong bases or prolonged exposure to basic conditions. If a basic step is required, perform it at low temperatures (e.g., 0 °C or below) to minimize the rate of epimerization.
-
Problem Area 3: Difficult Purification and Isolation
Q: I'm struggling to isolate pure (R)-(-)-Vigabatrin. It's highly water-soluble and difficult to crystallize.
A: The zwitterionic nature and high water solubility of Vigabatrin make its purification non-trivial.[7] The key is to manipulate its solubility through pH control and the use of specific solvent systems.
-
Causality 1: Ineffective Extraction. As an amino acid, Vigabatrin's partitioning between aqueous and organic layers is highly pH-dependent.
-
Solution: During workup, carefully adjust the pH of the aqueous layer. To extract into an organic layer (if derivatized), you may need to be in a specific pH window. For the final product, purification is almost always achieved by crystallization rather than extraction.
-
-
Causality 2: Poor Crystallization Conditions. Simply concentrating the aqueous solution is often ineffective and can lead to an oil or an impure solid.
-
Solution: A proven method is to use a water/organic anti-solvent system with pH control. A patented process describes dissolving crude Vigabatrin in water, adding an acid like acetic acid, and then inducing crystallization by adding an organic solvent such as isopropanol.[10] Cooling the mixture further enhances the recovery of the pure product.[10]
-
-
Causality 3: Presence of Process-Related Impurities. Impurities such as 4-aminohexanoic acid or various pyrrolidinone derivatives can co-crystallize or inhibit crystallization altogether.[8]
-
Solution: Before the final crystallization, consider treating the aqueous solution of your crude product with activated charcoal to remove colored impurities and nonpolar contaminants.[10] Filter, then proceed with the crystallization protocol.
-
Visualized Workflows and Logic
The following diagrams illustrate key processes and decision-making logic for the synthesis.
Caption: High-level workflow for enantioselective Vigabatrin synthesis.
Caption: Decision tree for troubleshooting low enantiomeric excess.
Key Protocols and Data
Data Table 1: Comparison of Selected Enantioselective Strategies
| Starting Material | Key Chiral Step / Strategy | Typical Overall Yield | Reported e.e. | Reference |
| D-Methionine | Wittig reaction followed by hydrogenation and cyclization | Gram scale reported | >98% | [4] |
| Tri-O-acetyl-D-glucal | Ferrier rearrangement, SN2 displacement with azide | 42% (to intermediate) | Not reported | [5] |
| Racemic Precursor | Resolution via Chiral HPLC | <50% (theoretical max) | >99% | [6] |
Protocol 1: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
This protocol is a general guideline based on established methods for resolving Vigabatrin enantiomers.[6]
-
Column: Chiral stationary phase column, such as one based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.
-
Mobile Phase: Prepare an aqueous solution of 0.01 M Perchloric Acid (HClO₄) and mix with Methanol in an 80:20 (v/v) ratio. Filter and degas.
-
Sample Preparation: Dissolve a small amount (~1 mg/mL) of the Vigabatrin sample in the mobile phase.
-
HPLC Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: Refractive Index (RI) or UV (if derivatized).
-
-
Analysis: Inject a standard of racemic Vigabatrin to determine the retention times of the (R) and (S) enantiomers. Inject the sample and integrate the peak areas for each enantiomer. Calculate e.e. using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
Protocol 2: Purification of Vigabatrin by Recrystallization
This protocol is adapted from a patented purification process and is highly effective for isolating the final product.[10]
-
Dissolution: Dissolve the crude Vigabatrin product in a minimal amount of deionized water (e.g., 4 mL of water per gram of crude product) in a reaction vessel. Heat gently to 40-45 °C to ensure complete dissolution.
-
Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal (approx. 5% w/w of the solute), stir for 15-30 minutes at 40-45 °C.
-
Filtration: Filter the hot solution through a pad of celite or a suitable filter paper to remove the charcoal and any particulate matter. Wash the filter with a small amount of hot water.
-
Acidification & Anti-Solvent Addition: Transfer the clear filtrate to a clean vessel equipped with a stirrer. Heat to approximately 70 °C and add acetic acid (approx. 0.15 mL per gram of starting crude Vigabatrin).[10] While maintaining a temperature of 50-60 °C, slowly add Isopropanol as an anti-solvent (approx. 10 mL per gram of starting crude Vigabatrin). A slurry should begin to form.
-
Crystallization and Isolation:
-
Cool the slurry slowly to 20-30 °C and stir for at least 1 hour.
-
Further cool the mixture to 0-5 °C and stir for another 1-2 hours to maximize precipitation.
-
Isolate the white crystalline solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol.
-
-
Drying: Dry the purified Vigabatrin under reduced pressure at 50-60 °C until a constant weight is achieved.
References
-
Jana, G. K., & Mal, D. (2010). Towards a Synthesis of Vigabatrin Using Glycal Chemistry. Molecules, 15(3), 1495-1508. [Link]
-
Karumanchi, K., et al. (2019). Synthesis and characterization of potential impurities of Vigabatrin-An anti epileptic drug. Synthetic Communications, 49(5), 719-731. [Link]
-
Wheeler, M., & Saadabadi, A. (2024). Vigabatrin. In StatPearls. StatPearls Publishing. [Link]
- Akkiraju, S., et al. (2019). A process for the preparation of vigabatrin. WO2019180547A1.
-
Jachak, G., & Reddy, S. (2018). Scalable Synthesis of Both Enantiomers of Vigabatrin, an Antiepileptic Drug. ChemistrySelect, 3(46), 13123-13125. [Link]
-
Food and Drug Administration (FDA). (2009). Chemistry Review(s) for NDA 22-006 (Sabril). [Link]
-
Pan, Y., et al. (2003). Design, Synthesis, and biological activity of a difluoro-substituted, conformationally rigid vigabatrin analogue as a potent gamma-aminobutyric acid aminotransferase inhibitor. Journal of Medicinal Chemistry, 46(24), 5292–5293. [Link]
-
Jana, G. K., & Mal, D. (2010). Towards a Synthesis of Vigabatrin Using Glycal Chemistry. PMC, NIH. [Link]
-
GABA, G. (2011). Mechanism of action of vigabatrin: correcting misperceptions. Acta Neurologica Scandinavica, 124(s192), 1-8. [Link]
-
Rey, E., et al. (1990). Pharmacokinetics of the individual enantiomers of vigabatrin (gamma-vinyl GABA) in epileptic children. British Journal of Clinical Pharmacology, 30(2), 253-257. [Link]
-
Yasaei, R., & Saadabadi, A. (2023). Gabapentin. In StatPearls. StatPearls Publishing. [Link]
-
Saccà, S. C., et al. (2023). Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases. International Journal of Molecular Sciences, 24(13), 10989. [Link]
-
Drugs.com. Side Effects of Sabril (vigabatrin). [Link]
-
Hyun, M. H., et al. (1998). Liquid chromatographic resolution of vigabatrin and its analogue gamma-amino acids on chiral stationary phases based on (+)-(18-crown-6). Journal of Chromatography A, 822(2), 155-161. [Link]
-
Gibson, R., & Miceli, J. (2024). Liquid Medication Dosing Errors: Comparison of a Ready-to-Use Vigabatrin Solution to Reconstituted Solutions of Vigabatrin Powder for Oral Solution. Drugs - Real World Outcomes, 11(2), 241-249. [Link]
-
Drugs.com. Vigabatrin Side Effects: Common, Severe, Long Term. [Link]
-
Cai, K., et al. (2012). The Impact of Gabapentin Administration on Brain GABA and Glutamate Concentrations: A 7T 1H-MRS Study. Neuropsychopharmacology, 37(13), 2764-2771. [Link]
-
Feringa, B. L., et al. (2000). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Organic Letters, 2(18), 2845-2848. [Link]
-
Wikipedia. Gabapentin. [Link]
-
Singh, V., & Bhutani, K. K. (2015). Resolution of enantiomers with both achiral phases in chromatography: Conceptual challenge. Journal of the Serbian Chemical Society, 80(3), 303-313. [Link]
-
Taylor & Francis. Chiral resolution – Knowledge and References. [Link]
-
Patel, R., et al. (2017). Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. Pharmacology & Therapeutics, 172, 98-109. [Link]
-
Mako, T. L., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2357-2374. [Link]
Sources
- 1. Towards a Synthesis of Vigabatrin Using Glycal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Liquid chromatographic resolution of vigabatrin and its analogue gamma-amino acids on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2019180547A1 - A process for the preparation of vigabatrin - Google Patents [patents.google.com]
Technical Support Center: Stabilizing (R)-(-)-Vigabatrin Reference Standards for Long-Term Storage
As a Senior Application Scientist, this guide is designed to provide you with the technical expertise and practical insights necessary to ensure the long-term stability and integrity of your (R)-(-)-Vigabatrin reference standards. Maintaining the purity and stability of these standards is paramount for the accuracy and reliability of your analytical data in research and drug development. This resource addresses common challenges and provides robust, science-backed solutions in a direct question-and-answer format, supplemented with detailed troubleshooting guides and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Is the (R)-(-)-Vigabatrin reference standard hygroscopic? I've encountered conflicting information.
A1: This is a critical point of consideration. While a Chemistry Review document from the U.S. Food and Drug Administration (FDA) has described Vigabatrin as a "non-hygroscopic" powder[1][2], it is prudent from a quality control perspective to handle the reference standard as if it were sensitive to moisture. Reference standards are of very high purity, and even minor moisture sorption can lead to physical changes (like clumping) or chemical degradation over time, especially at elevated temperatures[3]. Given the importance of maintaining the exact purity of a reference standard, we strongly recommend implementing storage and handling procedures that protect the material from ambient humidity.
Q2: What are the primary degradation pathways for Vigabatrin?
A2: In aqueous solutions, the primary degradation product of Vigabatrin is 5-ethenyl-2-pyrrolidone. While solid-state degradation pathways are less documented, it is reasonable to assume that the presence of adsorbed moisture on the solid particles could facilitate similar degradation mechanisms. Additionally, studies have shown that Vigabatrin is susceptible to degradation at elevated temperatures[4]. Therefore, the main factors to control for the solid reference standard are temperature and humidity .
Q3: What are the ideal storage conditions for long-term stability?
A3: Based on stability data for the bulk drug substance, (R)-(-)-Vigabatrin is stable when stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F)[1][5]. For a primary reference standard, where utmost stability is required, storing it in a desiccator or a controlled humidity chamber within this temperature range is the recommended approach. Storage in a refrigerator (2°C to 8°C) can also be considered, as lower temperatures generally slow down chemical degradation. However, if you choose refrigerated storage, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder[6].
Q4: Can I add excipients to my reference standard to improve its stability?
A4: The addition of excipients to a primary reference standard is strongly discouraged. The purpose of a reference standard is to be a highly pure substance against which samples are compared. Adding any other material would alter its purity and render it unsuitable for its intended use[7][8]. Stabilization of a reference standard should be achieved through environmental controls and appropriate packaging, not through formulation[9].
Q5: How often should I re-test my Vigabatrin reference standard?
A5: The re-testing frequency depends on your internal quality procedures and the storage conditions. For a new batch of reference standard, a comprehensive stability study should be conducted to establish a re-test period. A typical schedule, based on ICH guidelines, for a standard stored under long-term conditions (e.g., 25°C/40% RH) would be testing at 0, 3, 6, 9, 12, 18, 24 months, and then annually thereafter[10].
Troubleshooting Guide: Common Stability Issues
This guide will help you diagnose and resolve common issues you might encounter with your (R)-(-)-Vigabatrin reference standards.
| Observed Problem | Potential Root Cause(s) | Recommended Actions & Preventive Measures |
| Physical Appearance Change (e.g., clumping, discoloration) | 1. Moisture Sorption: Inadequate protection from humidity. 2. Temperature Excursion: Exposure to high temperatures. | 1. Verify Storage: Ensure the standard is stored in a tightly sealed container, inside a desiccator with active desiccant, or in a controlled humidity environment (ideally ≤40% RH)[5]. 2. Review Temperature Logs: Check for any deviations from the recommended storage temperature. 3. Re-qualification: Perform purity analysis (e.g., by HPLC) to check for degradation. If purity is compromised, discard the standard. |
| Decreased Purity or Emergence of New Peaks in Chromatogram | 1. Chemical Degradation: Likely due to prolonged exposure to heat or humidity. 2. Photodegradation: Although less documented for Vigabatrin, exposure to light should be considered. | 1. Confirm Degradation: Use a validated stability-indicating method to confirm the identity of the new peaks. 2. Implement Stricter Controls: Move storage to a more controlled environment (e.g., lower temperature and humidity). 3. Protect from Light: Store the standard in an amber vial or in a light-protected container[11]. |
| Inconsistent Analytical Results (e.g., variable potency values) | 1. Heterogeneity of the Standard: Could be caused by localized moisture sorption or degradation. 2. Inaccurate Weighing: Hygroscopic material can gain weight rapidly upon exposure to air, leading to weighing errors. | 1. Proper Sampling: Ensure the standard is properly mixed (if appropriate for a bulk container) before taking a sample. 2. Controlled Weighing Environment: Weigh the standard in a low-humidity environment (e.g., a glove box with controlled humidity) if possible. If not, weigh it as quickly as possible and note the environmental conditions. 3. Re-equilibration: Always allow the container to reach ambient temperature before opening to avoid moisture condensation[6]. |
Visualizing Experimental Workflows and Concepts
Workflow for Handling a New Reference Standard
Caption: Workflow for a new (R)-(-)-Vigabatrin reference standard.
Potential Degradation Logic
Caption: Factors leading to the degradation of Vigabatrin.
Detailed Experimental Protocols
Protocol 1: Solid-State Forced Degradation Study
Objective: To identify potential degradation products and assess the intrinsic stability of the (R)-(-)-Vigabatrin reference standard under various stress conditions. This helps in developing a stability-indicating analytical method.
Materials:
-
(R)-(-)-Vigabatrin reference standard
-
Calibrated stability chambers (temperature and humidity controlled)
-
Photostability chamber
-
Amber glass vials
-
HPLC system with a suitable detector (e.g., UV or Mass Spec)
-
Validated HPLC method for Vigabatrin assay and impurities
Methodology:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the Vigabatrin standard into separate, appropriately labeled amber glass vials for each stress condition.
-
For solid-state studies, spread the powder in a thin layer on the bottom of the vial to maximize exposure.
-
Prepare a "control" sample stored under ideal conditions (e.g., 5°C, protected from light and humidity).
-
-
Stress Conditions:
-
Thermal Degradation: Place vials in a stability chamber at 60°C for a period of 7 to 14 days[4].
-
Humidity Stress: Place vials in a stability chamber at 25°C/90% RH or 40°C/75% RH for 7 to 14 days. This will assess the impact of moisture on the solid material.
-
Photostability: Expose the solid powder to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.
-
-
Analysis:
-
At designated time points (e.g., 1, 3, 7, 14 days), remove a vial from each condition.
-
Prepare a solution of the stressed sample at a known concentration (e.g., 1 mg/mL).
-
Analyze the control and stressed samples by a validated stability-indicating HPLC method. The method must be able to separate the main Vigabatrin peak from any potential degradation products.
-
Calculate the percentage degradation and the relative amounts of any new impurities formed.
-
Expected Outcome: This study will reveal the susceptibility of the solid standard to heat, humidity, and light, and will help in identifying the degradation products that need to be monitored during long-term stability studies. A degradation of 5-20% is generally considered suitable for validating a stability-indicating method[12][13].
Protocol 2: Long-Term Stability Study
Objective: To establish a re-test period for the (R)-(-)-Vigabatrin reference standard under defined long-term storage conditions.
Materials:
-
Sufficient quantity of a single, well-characterized batch of (R)-(-)-Vigabatrin reference standard.
-
Multiple amber glass vials with tight-fitting seals.
-
Calibrated stability chamber set to 25°C ± 2°C / 40% RH ± 5% RH.
-
Validated analytical methods (e.g., HPLC for purity, Karl Fischer for water content, visual appearance).
Methodology:
-
Study Setup:
-
Aliquot the reference standard into a sufficient number of vials to accommodate all planned time points.
-
Tightly seal all vials.
-
Place the vials in the stability chamber.
-
-
Testing Schedule:
-
Pull samples at pre-defined intervals. According to ICH Q1A(R2) guidelines, a typical schedule would be: 0, 3, 6, 9, 12, 18, 24, 36 months[14].
-
-
Analytical Tests:
-
At each time point, perform the following tests on a sample vial:
-
Visual Appearance: Note any changes in color or physical form.
-
Purity and Degradation Products: Analyze by a validated stability-indicating HPLC method.
-
Water Content: Determine using Karl Fischer titration, especially important to monitor for any ingress of moisture.
-
Assay (Potency): Quantify the amount of Vigabatrin present.
-
-
-
Data Evaluation:
-
Compile the data from all time points.
-
Evaluate any trends in the data, such as a consistent decrease in purity or an increase in a specific degradation product.
-
Based on the data, establish a re-test period during which the reference standard is expected to remain within its specification limits.
-
References
-
Evaluation of the stability of Vigabatrin in hospitalar extemporaneous formulations. (n.d.). Semantic Scholar. Retrieved from [Link]
-
CHEMISTRY REVIEW(S). (2009, July 2). U.S. Food and Drug Administration. Retrieved from [Link]
- Stabilized solid pharmaceutical composition containing acid addition salts of a basic drug and an alkaline stabilizer. (1994, March 8). Google Patents.
-
What are recommended packaging conditions for highly hygroscopic APIs? (2013, January 7). ResearchGate. Retrieved from [Link]
-
Chemistry Review(s). (2009, June 4). U.S. Food and Drug Administration. Retrieved from [Link]
-
The Role of Pharmaceutical Excipients in Modern Formulations. (2025, August 27). Alkan Chemical Europe. Retrieved from [Link]
-
Analyzing Pharmaceutical Labeling Standards and the Role of Excipients in Ensuring Drug Safety and Regulatory Compliance. (n.d.). Hilaris Publisher. Retrieved from [Link]
-
<659> Packaging and Storage Requirements. (2017, April 28). USP-NF. Retrieved from [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2023, July 9). PubMed. Retrieved from [Link]
-
Vigabatrin | C6H11NO2 | CID 5665. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Dissolution and stability of vigabatrin powder in water, fruit juice, milk, and infant formula. (2025, August 5). SpringerLink. Retrieved from [Link]
-
Design of Ultra-Stable Solid Amine Adsorbents and Mechanisms of Hydroxyl Group-Dependent Deactivation for Reversible CO2 Capture from Flue Gas. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022, August 18). ResearchGate. Retrieved from [Link]
-
Evaluation of the stability of Vigabatrin in hospitalar extemporaneous formulations. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Annex 9 Guide to good storage practices for pharmaceuticals. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). European Pharmaceutical Review. Retrieved from [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (n.d.). OUCI. Retrieved from [Link]
-
A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products. (2020, September 24). NIH. Retrieved from [Link]
-
Effects of excipients on the stability of medicinal products. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization (WHO). Retrieved from [Link]
-
USP 659 Guidelines | Packaging And Storage Requirements. (n.d.). Laiyang Packaging. Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Reference Standards in the Pharmaceutical Industry. (n.d.). MRIGlobal. Retrieved from [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. laiyangpackaging.com [laiyangpackaging.com]
- 6. who.int [who.int]
- 7. usp.org [usp.org]
- 8. researchgate.net [researchgate.net]
- 9. usp.org [usp.org]
- 10. mriglobal.org [mriglobal.org]
- 11. fda.gov.ph [fda.gov.ph]
- 12. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting poor resolution in chiral HPLC of Vigabatrin enantiomers
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the chiral analysis of Vigabatrin. As a γ-aminobutyric acid (GABA) analogue, Vigabatrin's therapeutic action is stereospecific, with the S-(+)-enantiomer being the pharmacologically active moiety.[1] Consequently, achieving robust and reproducible chiral separation is a critical requirement in both pharmaceutical quality control and clinical research.
This guide is structured to address the most common and complex challenges encountered during the chiral High-Performance Liquid Chromatography (HPLC) of Vigabatrin enantiomers. We will move beyond simple procedural lists to explore the underlying scientific principles, empowering you to diagnose and resolve issues with confidence. The primary difficulties in this analysis stem from two core properties of the Vigabatrin molecule: its lack of a strong UV chromophore and its small, polar, zwitterionic nature, which complicates chiral recognition.[2][3]
This document is divided into two main sections: a hands-on Troubleshooting Guide for immediate problem-solving and a broader Frequently Asked Questions (FAQs) section for method development and conceptual understanding.
Troubleshooting Guide: Resolving Poor Enantiomeric Resolution
This section is designed as a direct response to common experimental failures. Each question addresses a specific problem you might be facing at the bench.
Q1: My Vigabatrin enantiomers are co-eluting or show very poor resolution (Rₛ < 1.0) on my chiral stationary phase (CSP). Where do I start troubleshooting?
This is the most frequent challenge in direct chiral separations. Poor resolution indicates that the chiral stationary phase is not discriminating effectively between the two enantiomers under the current conditions. The cause is almost always suboptimal interaction chemistry between the analytes and the CSP. Follow this systematic approach.
Causality-Driven Troubleshooting Steps:
-
Re-evaluate Your Mobile Phase Composition: The mobile phase directly mediates the interaction between the enantiomers and the CSP. For polar molecules like Vigabatrin, separations are often achieved in polar organic or reversed-phase modes.
-
Mechanism: Altering the concentration of the organic modifier (e.g., ethanol, methanol, or acetonitrile) changes the polarity of the mobile phase. A weaker mobile phase (less organic modifier in reversed-phase) will increase retention time by promoting interaction with the stationary phase, which can often provide more opportunity for chiral discrimination and improve resolution. Conversely, if peaks are too broad, a slight increase in elution strength may yield sharper peaks and better resolution.
-
-
Incorporate a Mobile Phase Additive: The ionization state of Vigabatrin (which has both an amino and a carboxyl group) is critical for its interaction with many CSPs. Additives can control pH and mask interfering interactions from the silica support.
-
Mechanism: Small amounts of a basic (e.g., diethylamine, DEA) or acidic (e.g., acetic acid, trifluoroacetic acid) additive can significantly improve peak shape and selectivity. For amine-containing compounds like Vigabatrin, a basic additive like DEA can suppress the unwanted ionic interactions between the analyte's protonated amine and residual acidic silanols on the silica surface, reducing peak tailing and often enhancing chiral recognition.[4]
-
Action: Introduce a low concentration of an additive. Start with 0.1% (v/v) DEA in the mobile phase. This is a proven strategy for improving the peak shape and resolution of basic compounds on many types of CSPs.[4]
-
-
Reduce the Flow Rate: Slower flow rates can increase the number of theoretical plates and give more time for the enantiomers to equilibrate with the CSP.
-
Mechanism: According to the Van Deemter equation, which describes band broadening in chromatography, excessively high flow rates increase mass transfer resistance, leading to broader peaks and lower efficiency. By reducing the flow rate, you allow the separation to operate closer to the optimal linear velocity, maximizing efficiency and resolution.
-
Action: Cut your current flow rate in half (e.g., from 1.0 mL/min to 0.5 mL/min) and observe the effect on resolution. A successful direct method for Vigabatrin utilized a flow rate of 0.4 mL/min.[2] While this increases run time, it is a powerful tool for confirming if the separation is kinetically limited.
-
-
Optimize Column Temperature: Temperature influences the thermodynamics and kinetics of the analyte-CSP interaction.
-
Mechanism: Lowering the temperature typically increases the strength of polar interactions (like hydrogen bonding), which can enhance chiral recognition and improve resolution. However, it also increases mobile phase viscosity and may lead to broader peaks due to slower mass transfer. Conversely, increasing the temperature can improve efficiency but may reduce the selectivity if the interactions are weakened.
-
Action: First, try operating at a sub-ambient temperature (e.g., 15-20°C). If that is not effective, explore slightly elevated temperatures (e.g., 30-40°C). Ensure your column is thermostatted for reproducibility.
-
Workflow: Systematic Troubleshooting of Poor Resolution on a CSP
Caption: A logical workflow for troubleshooting poor chiral resolution.
Reference Starting Conditions for Direct Vigabatrin Separation
| Parameter | Condition | Source |
| Chiral Stationary Phase | Teicoplanin aglycone (Chirobiotic TAG) | [2] |
| Mobile Phase | Ethanol-Water (80:20, v/v) | [2] |
| Flow Rate | 0.4 mL/min | [2] |
| Detection | UV at 210 nm | [2] |
Q2: I have no detectable peak for Vigabatrin with my UV detector, or the signal-to-noise is unacceptably low. How can I improve sensitivity?
This is a fundamental challenge rooted in Vigabatrin's molecular structure. It lacks a significant chromophore, meaning it does not absorb light strongly at common UV wavelengths (254 nm or 280 nm).
Solutions for Poor Sensitivity:
-
Lower the UV Wavelength (with caution): Vigabatrin has some absorbance at the low end of the UV spectrum.
-
Action: Set your detector to 200-215 nm. A published method uses 210 nm successfully.[2]
-
Scientific Caveat: This approach is prone to interference. Many common HPLC solvents and additives (especially those with carboxyl groups or double bonds) absorb strongly in this region, leading to high background noise and a drifting baseline. Your mobile phase must be of the highest purity, and a reference wavelength on your detector should be used if available.
-
-
Employ Pre-Column Derivatization (Recommended): This is the most robust and widely accepted solution. The strategy involves reacting the primary amine of Vigabatrin with a labeling agent that introduces a highly responsive tag.
-
Mechanism: By covalently attaching a molecule with a strong chromophore (for UV detection), a fluorophore (for fluorescence detection), or one that is easily ionizable (for mass spectrometry), you fundamentally change the analyte to make it easily detectable. This is an indirect chiral method; after derivatization, the resulting diastereomers are typically separated on a standard, high-efficiency achiral column (e.g., C18).[5][6]
-
Benefit: This not only solves the sensitivity issue but can also improve the chromatographic behavior (e.g., retention, peak shape) of the small, polar Vigabatrin molecule on reversed-phase columns.
-
Common Derivatizing Agents for Vigabatrin and Other Amines
| Derivatizing Agent | Abbreviation | Resulting Tag | Detection Method | Source(s) |
| 9-Fluorenylmethyloxycarbonyl Chloride | FMOC-Cl | Strong Chromophore | UV or Fluorescence | [3] |
| 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Fluorophore | Fluorescence | [3] |
| Diacetyl-L-tartaric anhydride | DATAN | Chiral handle for MS | LC-MS/MS | [3][7] |
| Ns-MOK-(R)-Pro-OSu | (Novel Reagent) | Fluorophore | Fluorescence | [8][9] |
Experimental Protocol: Example Derivatization with FMOC-Cl
This protocol provides a starting point for converting Vigabatrin into a UV-active derivative. Optimization will be required.
-
Reagent Preparation:
-
Prepare a 10 mM solution of Vigabatrin standard or sample in water.
-
Prepare a 20 mM solution of FMOC-Cl in anhydrous acetonitrile.
-
Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.0.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 100 µL of the Vigabatrin solution with 400 µL of the borate buffer.
-
Add 500 µL of the FMOC-Cl solution.
-
Vortex the mixture immediately for 30 seconds.
-
Allow the reaction to proceed at room temperature for 30 minutes, protected from light.
-
-
Quenching the Reaction:
-
Add 100 µL of a 2% (v/v) solution of glycine or another primary amine to react with the excess FMOC-Cl.
-
Vortex and let stand for 5 minutes.
-
-
Sample Cleanup (Optional but Recommended):
-
Perform a liquid-liquid extraction by adding 1 mL of hexane and vortexing to remove unreacted FMOC-Cl and its hydrolysis byproducts. Discard the upper hexane layer. Repeat twice.
-
The remaining aqueous layer contains the FMOC-Vigabatrin diastereomers.
-
-
Analysis:
-
Inject the aqueous sample onto a C18 column.
-
Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid, for example).
-
Set UV detection to 265 nm.
-
Q3: I've successfully derivatized my Vigabatrin, but the chromatogram on my C18 column is messy, with multiple peaks or poor peak shapes. What is happening?
When you introduce a derivatization step, you add potential sources of error. A messy chromatogram after derivatization usually points to issues with the reaction itself or the stability of the products.
Troubleshooting the Indirect (Derivatization) Method
Caption: Workflow for diagnosing issues with indirect chiral methods.
-
Check for Reagent Artifacts: The derivatizing agent itself can be a source of contamination.
-
Mechanism: Reagents like FMOC-Cl can hydrolyze or react to form side products that are chromatographically active, creating confusing peaks.
-
Action: Prepare and inject a "reagent blank" (run the entire derivatization procedure without any Vigabatrin). Any peaks present in the blank chromatogram are artifacts and can be ignored or eliminated by optimizing the reaction and cleanup steps.
-
-
Ensure Complete Reaction: Unreacted Vigabatrin will not be detected, and an incomplete reaction can lead to non-reproducible quantification.
-
Mechanism: Derivatization reactions are governed by chemical kinetics. Insufficient time, incorrect pH, non-optimal temperature, or a deficit of the derivatizing agent can lead to an incomplete reaction.
-
Action: Systematically vary the reaction parameters: increase the molar excess of the derivatizing agent, extend the reaction time, and ensure the pH of the buffer is optimal for the reaction (for primary amines, this is typically a basic pH of 8.5-10).
-
-
Investigate Diastereomer Stability: The newly formed diastereomers must be stable under the analytical conditions.
-
Mechanism: The covalent bond formed during derivatization might be labile and could hydrolyze in an overly acidic or basic mobile phase, leading to peak splitting or tailing.
-
Action: Analyze the derivatized sample immediately after preparation. If the chromatogram degrades over time, stability is an issue. Try adjusting the mobile phase pH to be closer to neutral if possible.
-
-
Optimize the Achiral Separation: Even on a standard C18 column, separating the newly formed, often structurally similar, diastereomers requires a good method.
-
Mechanism: The diastereomers are distinct chemical entities with different physical properties, but these differences can be subtle. A generic gradient may not be sufficient to resolve them.
-
Action: Develop a dedicated separation method for the diastereomers. Screen different organic solvents (acetonitrile vs. methanol can offer different selectivity) and optimize the gradient slope. A shallow gradient is often required to resolve closely eluting diastereomers.
-
Frequently Asked Questions (FAQs)
Q1: Should I use a direct (CSP) or indirect (derivatization) method for my Vigabatrin analysis?
The choice depends on your laboratory's capabilities, sample matrix, and the ultimate goal of the analysis. Both are valid approaches, but they have distinct trade-offs.
| Feature | Direct Method (CSP) | Indirect Method (Derivatization) |
| Principle | Enantiomers separated on a chiral column. | Enantiomers converted to diastereomers, then separated on an achiral column.[6] |
| Sample Prep | Minimal (dissolve and inject). | Multi-step (reaction, quenching, cleanup). |
| Sensitivity | Limited by Vigabatrin's native properties (poor UV). | Excellent; can be tailored for FLD or MS/MS detection.[8] |
| Method Dev. | Simpler; focused on mobile phase screening. | More complex; requires optimization of both the chemical reaction and the chromatography. |
| Cost | High initial cost for specialized CSPs. | Uses standard, inexpensive C18 columns, but reagents add cost. |
| Robustness | CSPs can be sensitive to matrix components and have shorter lifetimes. | Derivatization can be a source of variability if not well-controlled. |
| Best For... | Purity checks of bulk drug substance where concentration is high. | Bioanalysis (plasma, urine), trace-level impurity analysis, or when high sensitivity is required. |
Q2: What is the fundamental principle of chiral recognition on a CSP?
Chiral recognition is the process by which a CSP interacts differently with two enantiomers, leading to different retention times.[5] For separation to occur, there must be a difference in the free energy of association between each enantiomer and the stationary phase.
This is often explained by the three-point interaction model . This conceptual model states that for effective chiral discrimination, there must be at least three simultaneous points of interaction between the analyte and the chiral selector. At least one of these interactions must be stereochemically dependent (e.g., a steric hindrance that allows one enantiomer to fit better than the other).
The key interactions that drive this process include:
-
Hydrogen Bonding: Between polar groups like amines, carboxyls, and hydroxyls.
-
π-π Interactions: Between aromatic rings in the analyte and CSP.
-
Dipole-Dipole Interactions: Between polar functional groups.
-
Steric Interactions: Where the physical shape of one enantiomer allows for a more favorable fit into a chiral cavity or surface on the CSP.[5]
-
Ionic Interactions: Between charged sites on the analyte and CSP.
Q3: How do I select the right Chiral Stationary Phase for Vigabatrin?
Given that Vigabatrin is a small, flexible, and polar molecule with hydrogen bond donors (-NH₂, -COOH) and acceptors (-COOH), the choice of CSP should be guided by chemistries that can leverage these features.
-
Macrocyclic Glycopeptide CSPs: This class of CSPs (e.g., Teicoplanin, Vancomycin) is an excellent starting point. They have complex three-dimensional structures with multiple stereogenic centers and a variety of functional groups (hydroxyl, carboxyl, amino, aromatic) that can engage in the multiple interactions (hydrogen bonding, ionic) needed for chiral recognition. A teicoplanin aglycone-based column has been shown to be effective for Vigabatrin.[2]
-
Polysaccharide-Based CSPs: Columns with chiral selectors based on derivatives of cellulose or amylose are the most widely used CSPs due to their broad applicability.[5] They primarily separate based on hydrogen bonding and dipole-dipole interactions within the chiral grooves of the polysaccharide structure. While they are always worth screening, their success with very small, polar analytes like Vigabatrin can be variable.
-
Ligand-Exchange CSPs: These columns typically have a chiral ligand (often an amino acid like proline) complexed with a metal ion (e.g., copper) coated on the support. Separation occurs via the formation of transient diastereomeric metal complexes with the analyte. This can be a powerful technique for amino acids and their analogues, like Vigabatrin.
Recommendation: If available, screen a macrocyclic glycopeptide column first. If that fails, and high sensitivity is not a primary concern, screen a modern, derivatized polysaccharide column. If both direct methods fail or if sensitivity is paramount, pivot to an indirect method using derivatization.
References
-
Al-Majed, A. A. (2009). A direct HPLC method for the resolution and quantitation of the R-(−)-and S-(+)-enantiomers of vigabatrin (γ-vinyl-GABA) in pharmaceutical dosage forms using teicoplanin aglycone chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 96-99. [Link]
-
Patil, S. S., et al. (2023). A concise review on analytical profile of Vigabatrin. World Journal of Advanced Research and Reviews, 17(2), 061-067. [Link]
-
Rao, B. V., et al. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 6(3), 234-239. [Link]
-
Nazareth, C. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 118-128. [Link]
-
Uekusa, S., et al. (2021). Fluorimetric determination of the enantiomers of vigabatrin, an antiepileptic drug, by reversed-phase HPLC with a novel diastereomer derivatization reagent. Biomedical Chromatography, 35(4), e5060. [Link]
-
Al-Haj, M. A., et al. (2022). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 27(19), 6668. [Link]
-
Skočec, B., & Gašperlin, M. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(3), 599. [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations. In Chiral Separations (pp. 115-144). Humana Press. [Link]
-
Wikipedia contributors. (2024, January 19). Vigabatrin. In Wikipedia, The Free Encyclopedia. [Link]
-
Wiley Analytical Science. (2021). Fluorimetric determination of the enantiomers of vigabatrin, an anti-epileptic drug, by reversed-phase HPLC with a novel diastereomer derivatisation reagent. [Link]
-
ResearchGate. (n.d.). Determination of enantiomeric vigabatrin by derivatization with diacetyl-L-tartaric anhydride followed by ultra-high performance liquid chromatography-quadrupole-time-of-flight mass spectrometry. [Link]
-
PubChem. (n.d.). Vigabatrin Hydrochloride. [Link]
-
Wang, L., et al. (2022). Rapid determination of plasma vigabatrin by LC-ESI-MS/MS supporting therapeutic drug monitoring in children with infantile spasms. Analytical Methods, 14(44), 4501-4507. [Link]
-
U.S. Food and Drug Administration. (2009). Chemistry Review(s) for NDA 22-336. [Link]
Sources
- 1. Vigabatrin - Wikipedia [en.wikipedia.org]
- 2. A direct HPLC method for the resolution and quantitation of the R-(-)- and S-(+)-enantiomers of vigabatrin (gamma-vinyl-GABA) in pharmaceutical dosage forms using teicoplanin aglycone chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. eijppr.com [eijppr.com]
- 6. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorimetric determination of the enantiomers of vigabatrin, an antiepileptic drug, by reversed-phase HPLC with a novel diastereomer derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
Minimizing racemization during (R)-(-)-Vigabatrin synthesis and storage
Welcome to the technical support center for (R)-(-)-Vigabatrin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing racemization during the synthesis and storage of this critical active pharmaceutical ingredient. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Introduction to (R)-(-)-Vigabatrin and the Challenge of Racemization
Vigabatrin is an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2][3][4] By increasing GABA levels in the central nervous system, it helps to control seizures.[1][2][3][4] Vigabatrin possesses a single chiral center, and its pharmacological activity resides almost exclusively in the (S)-(+)-enantiomer.[5] However, for the treatment of certain conditions, the (R)-(-)-enantiomer is the specified active substance. Therefore, maintaining its enantiomeric purity throughout synthesis and storage is of paramount importance.
Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant challenge. For amino acids like Vigabatrin, racemization can be catalyzed by both acids and bases and typically proceeds through the formation of a planar carbanion intermediate at the chiral center.[6][7] This guide will provide practical, evidence-based strategies to mitigate this issue.
Troubleshooting Guide: Minimizing Racemization During Synthesis
This section addresses specific problems you may encounter during the synthesis of (R)-(-)-Vigabatrin that can lead to a loss of enantiomeric purity.
Issue 1: Loss of Enantiomeric Purity During Chiral Resolution with Tartaric Acid
Question: I am performing a classical resolution of racemic Vigabatrin using a tartaric acid derivative, but my final product has a higher than expected level of the (S)-(+)-enantiomer. What could be going wrong?
Answer:
This is a common issue when performing chiral resolutions. The problem likely lies in the conditions used during the diastereomeric salt formation and the subsequent liberation of the free base.
Causality and Solutions:
-
Prolonged Exposure to Basic Conditions During Liberation: After separating the diastereomeric salt of (R)-(-)-Vigabatrin, you need to liberate the free amino acid. This is typically done by treatment with a base to neutralize the tartaric acid. Prolonged exposure to a strong base, especially at elevated temperatures, can catalyze the racemization of the desired (R)-(-)-enantiomer.
-
Solution: Use the minimum stoichiometric amount of a mild base (e.g., sodium bicarbonate or a weak organic base) required to neutralize the resolving agent. Perform the neutralization at a low temperature (0-5 °C) and process the sample promptly. Avoid using strong bases like sodium hydroxide if possible.
-
-
Elevated Temperatures During Salt Formation or Recrystallization: Heating the solution for an extended period to dissolve the diastereomeric salts or during recrystallization can provide the energy needed to overcome the activation barrier for racemization, especially if the pH is not neutral.
-
Solution: Aim for the lowest possible temperature that allows for dissolution and crystallization. Use a solvent system that enables crystallization at or near room temperature. Minimize the time the solution is heated.
-
-
Incomplete Separation of Diastereomers: The physical separation of the diastereomeric crystals is a critical step. If the crystals of the desired diastereomer are not completely separated from the mother liquor containing the other diastereomer, the final product will be contaminated.
-
Solution: Optimize the crystallization conditions (solvent, temperature profile) to obtain well-formed crystals that are easy to filter. Ensure efficient washing of the filtered crystals with a cold, appropriate solvent to remove residual mother liquor.
-
Issue 2: Racemization During a Synthetic Step Involving a Strong Base
Question: My enantioselective synthesis of (R)-(-)-Vigabatrin from a chiral precursor (e.g., L-glutamic acid or D-methionine) shows good enantiomeric excess in the early steps, but I see a significant drop after a reaction involving a strong base, such as a Wittig reaction or an alkylation. Why is this happening?
Answer:
The use of strong bases in the presence of an acidic α-proton (the proton on the carbon bearing the amino group) is a classic recipe for racemization in amino acid derivatives.
Causality and Solutions:
-
Deprotonation at the Chiral Center: Strong bases can abstract the α-proton, leading to the formation of a planar carbanion intermediate. Reprotonation can then occur from either face, leading to racemization.
-
Solution 1: Use of a Non-Nucleophilic, Hindered Base: Employ a sterically hindered base that is less likely to deprotonate the chiral center. For example, lithium diisopropylamide (LDA) at low temperatures (-78 °C) is often used for this purpose.
-
Solution 2: Protecting Group Strategy: Ensure that the amino group is appropriately protected (e.g., as a Boc or Cbz derivative). This can reduce the acidity of the α-proton. However, the choice of protecting group and the reaction conditions for its removal are also critical to avoid racemization.
-
Solution 3: Reaction Temperature and Time: Conduct the reaction at the lowest possible temperature to minimize the rate of racemization. Additionally, shorten the reaction time as much as feasible.
-
Frequently Asked Questions (FAQs)
Synthesis
Q1: Which synthetic route is generally considered best for producing enantiomerically pure (R)-(-)-Vigabatrin?
A1: Syntheses starting from a chiral pool are often preferred for ensuring high enantiomeric purity. Using precursors like L-glutamic acid or D-methionine allows for the transfer of chirality to the final product.[8][9] These routes, when performed under carefully controlled conditions to prevent racemization at each step, can yield (R)-(-)-Vigabatrin with high enantiomeric excess.
Q2: I am considering a resolution of racemic Vigabatrin. What are the key parameters to control?
A2: The critical parameters for a successful chiral resolution are:
-
Choice of Resolving Agent: Derivatives of tartaric acid are commonly used.[10][11] The choice of the specific derivative can influence the efficiency of diastereomeric salt formation and separation.
-
Solvent System: The solvent plays a crucial role in the differential solubility of the diastereomeric salts.[12] Extensive screening may be necessary to find the optimal solvent or solvent mixture.
-
Temperature: Control of temperature during crystallization and isolation is vital to prevent both racemization and co-precipitation of the unwanted diastereomer.
-
Stoichiometry of the Resolving Agent: Using a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially crystallizing diastereomer.[11]
Storage and Stability
Q3: What are the ideal storage conditions for solid (R)-(-)-Vigabatrin to prevent racemization?
A3: Solid (R)-(-)-Vigabatrin is generally stable when stored under appropriate conditions.[1] To minimize the risk of racemization and degradation:
-
Temperature: Store at controlled room temperature (25°C), with excursions permitted between 15-30°C.[1]
-
Humidity: Keep in a well-closed container to protect from moisture, as Vigabatrin is soluble in water.[1][5] While it is not reported to be hygroscopic, minimizing water absorption is good practice.[1]
-
Polymorphism: Vigabatrin can exist in different polymorphic forms. Form I is the most thermodynamically stable.[1] While there is no direct evidence to suggest that metastable forms are more prone to racemization in the solid state, it is generally advisable to ensure the product is in its most stable crystalline form for long-term storage.
Q4: How stable is (R)-(-)-Vigabatrin in aqueous solution, and what factors can cause racemization?
A4: Vigabatrin in aqueous solution is reasonably stable, especially under refrigeration.[13][14] However, several factors can promote racemization:
-
pH: The pH of an aqueous solution of Vigabatrin is near neutral (around 6.3-7.0).[1][5] Extreme pH values (highly acidic or basic) should be avoided as they can catalyze racemization.
-
Temperature: Higher temperatures accelerate the rate of racemization. Solutions should be stored under refrigeration (2-8°C) if not for immediate use.[13]
-
Presence of Metal Ions: Certain metal ions can chelate with amino acids and facilitate the removal of the α-proton, thereby increasing the rate of racemization.[7] It is advisable to use high-purity water and avoid contact with reactive metal surfaces.
-
Solvent: The solvent can influence the rate of racemization.[12] For reconstitution, use water as recommended.[14]
Analytical Testing
Q5: What is the recommended analytical method for determining the enantiomeric purity of (R)-(-)-Vigabatrin?
A5: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating and quantifying the enantiomers of Vigabatrin.[15]
-
Chiral Stationary Phases: Teicoplanin aglycone-based CSPs have been shown to be effective.[15]
-
Mobile Phase: A mixture of an organic solvent (like ethanol) and water is often used.[15]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is typically employed.[15]
Another approach involves derivatization of the Vigabatrin enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase HPLC column.[16]
Q6: What are the acceptable limits for the (S)-(+)-enantiomer impurity in (R)-(-)-Vigabatrin?
A6: While specific pharmacopeial monographs should always be consulted for the most up-to-date limits, the general guidelines from the International Council for Harmonisation (ICH) can be applied to enantiomeric impurities.[17] For a drug substance, the reporting threshold for an impurity is typically 0.05%, and the identification threshold is often 0.10% or 0.15%, depending on the maximum daily dose.[17][18] Any enantiomeric impurity should be controlled and specified.
Experimental Protocols and Data
Protocol: Chiral HPLC Analysis of Vigabatrin Enantiomers
This protocol is a general guideline based on published methods and should be validated for your specific application.
-
Instrumentation:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Teicoplanin aglycone-based column (e.g., Chirobiotic TAG)
-
-
Chromatographic Conditions:
-
Mobile Phase: Ethanol:Water (80:20, v/v)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Vigabatrin sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject a standard solution of racemic Vigabatrin to determine the retention times and resolution of the two enantiomers.
-
Inject the sample solution and integrate the peak areas for the (R)- and (S)-enantiomers.
-
Calculate the percentage of the (S)-(+)-enantiomer using the following formula:
% (S)-enantiomer = [Area(S) / (Area(S) + Area(R))] * 100
-
Data Summary: Stability of Vigabatrin in Aqueous Solution
| Storage Condition | Packaging | Stability Duration | Reference |
| Room Temperature (15-30°C) | Amber Glass or PET bottles | Up to 21 days | [13] |
| Refrigerated (2-8°C) | Amber Glass or PET bottles | Up to 21 days | [13] |
| Elevated Temperature (40°C) | Amber Glass or PET bottles | Significant degradation after 7 days | [13] |
Visualizations
Mechanism of Base-Catalyzed Racemization
Caption: Base-catalyzed racemization of Vigabatrin via a planar carbanion intermediate.
Workflow for Enantiomeric Purity Analysis
Caption: Workflow for determining the enantiomeric purity of Vigabatrin by chiral HPLC.
References
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 5. Vigabatrin | C6H11NO2 | CID 5665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. creation.com [creation.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 12. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. View of EVALUATION OF THE STABILITY OF VIGABATRIN IN HOSPITALAR EXTEMPORANEOUS FORMULATIONS [seer.ufrgs.br]
- 14. Dissolution and stability of vigabatrin powder in water, fruit juice, milk, and infant formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A direct HPLC method for the resolution and quantitation of the R-(-)- and S-(+)-enantiomers of vigabatrin (gamma-vinyl-GABA) in pharmaceutical dosage forms using teicoplanin aglycone chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
Technical Support Center: Optimizing Cell Culture for (R)-(-)-Vigabatrin Toxicity Assays
Welcome to the technical support center for researchers investigating the cellular effects of (R)-(-)-Vigabatrin. This guide provides in-depth, experience-driven advice to help you design, execute, and troubleshoot your in vitro toxicity assays. We will move beyond standard protocols to explore the scientific reasoning behind experimental choices, ensuring your results are both accurate and reproducible.
Introduction: Understanding (R)-(-)-Vigabatrin's Mechanism and Toxicity
(R)-(-)-Vigabatrin, the pharmacologically active S(+) enantiomer of Vigabatrin, is an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T).[1][2] This enzyme is responsible for the breakdown of the inhibitory neurotransmitter GABA.[1][3] By inhibiting GABA-T, Vigabatrin leads to increased GABA levels in the brain, which helps to suppress the excessive neuronal firing characteristic of seizures.[3][4]
Despite its efficacy as an anticonvulsant, Vigabatrin's use is associated with significant toxicities, primarily retinal damage and neurotoxicity.[5][6][7] A substantial percentage of adult patients treated with Vigabatrin develop irreversible peripheral visual field constriction.[8][9][10] The proposed mechanism for retinal toxicity involves the accumulation of GABA in retinal cells, leading to homeostatic imbalance and cell death.[5] Additionally, Vigabatrin has been linked to neurotoxicity, with MRI findings in some patients showing abnormalities in the globus pallidus, thalami, and anterior commissure.[6][11]
Recent research also points to Vigabatrin's impact on mitochondrial function. Studies in mice have shown that Vigabatrin administration is associated with an increased number of mitochondria in both central and peripheral tissues, potentially linked to the mTOR signaling pathway and enhanced cell death.[12][13][14]
These complex toxicities necessitate robust and well-optimized in vitro models to further elucidate the underlying mechanisms and to screen for potential protective agents.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when setting up and running Vigabatrin toxicity assays.
Q1: Which cell lines are most appropriate for studying Vigabatrin-induced toxicity?
A1: The choice of cell line is critical and depends on the specific toxicity you are investigating.
| Toxicity Focus | Recommended Cell Models | Key Considerations |
| Retinal Toxicity | Primary Retinal Pigment Epithelial (RPE) cells, ARPE-19 (human RPE cell line), primary retinal ganglion cells. | RPE cells are crucial for retinal health and are implicated in Vigabatrin-induced damage.[15] Primary cells offer higher physiological relevance but can be more challenging to culture.[16] ARPE-19 is a well-characterized and more robust alternative. |
| Neurotoxicity | Primary cortical neurons, SH-SY5Y (human neuroblastoma cell line), C17.2 (mouse neural stem cell line). | Primary neurons are the gold standard for neurotoxicity studies but require specialized culture conditions.[17] SH-SY5Y cells can be differentiated into a more mature neuronal phenotype. C17.2 cells can be differentiated into a mixed culture of neurons and astrocytes, providing a more complex CNS model.[18] |
| Mitochondrial Dysfunction | Cell lines with high metabolic activity, such as SH-SY5Y or primary neurons. | These cells are highly dependent on mitochondrial function, making them sensitive to mitochondrial toxins.[19] |
Q2: What are the key parameters to consider when optimizing Vigabatrin concentration and exposure time?
A2: Determining the appropriate dose and duration is a crucial first step.
-
Dose-Response: Start with a broad range of concentrations to establish a dose-response curve. Published studies on Vigabatrin toxicity in vitro can provide a starting point, but the optimal range will be cell line-dependent.
-
Time-Course: Evaluate toxicity at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of cell death and to distinguish between acute and chronic effects.
-
Clinically Relevant Concentrations: Whenever possible, try to correlate your in vitro concentrations with clinically relevant plasma or cerebrospinal fluid concentrations of Vigabatrin.[4]
Q3: How can I confirm that Vigabatrin is active in my cell culture system?
A3: It is essential to verify that Vigabatrin is inhibiting its target, GABA-T, in your chosen cell model. This can be achieved by performing a GABA-T activity assay on cell lysates from both control and Vigabatrin-treated cells.[20][21] A significant reduction in GABA-T activity in the treated group will confirm the drug's on-target effect.
Troubleshooting Guide
This section provides solutions to common problems encountered during Vigabatrin toxicity experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in cytotoxicity assays. | - Uneven cell seeding. - "Edge effect" in multi-well plates. - Bubbles in wells. | - Ensure a single-cell suspension before plating. - Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[22] - Carefully inspect plates for bubbles and remove them with a sterile pipette tip.[23] |
| Low signal or high background in fluorescence-based assays. | - Low cell density. - Phenol red in culture medium quenching fluorescence. - Reagent degradation. | - Optimize cell seeding density.[24] - Use phenol red-free medium for the assay.[22] - Protect fluorescent reagents from light and store them properly. |
| Unexpected cell death in control (untreated) wells. | - Mycoplasma contamination. - Nutrient depletion in the culture medium. - Sub-optimal culture conditions (e.g., incorrect pH, temperature). | - Regularly test for mycoplasma contamination. - Perform regular media changes, especially for long-term experiments.[25] - Ensure proper incubator calibration and use of buffered media. |
| Difficulty in culturing primary neurons. | - Poor attachment to the culture surface. - Serum toxicity. - Insufficient dissociation of tissue. | - Coat cultureware with an appropriate substrate like poly-D-lysine or laminin.[17] - Use serum-free media supplemented with specific neural growth factors.[17][25] - Optimize enzymatic and mechanical dissociation steps to obtain a single-cell suspension.[17] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (e.g., MTT or LDH)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[24]
-
Compound Treatment: Prepare serial dilutions of (R)-(-)-Vigabatrin in the appropriate culture medium. Remove the old medium from the cells and add the Vigabatrin-containing medium. Include vehicle-only controls.[24]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assay Procedure:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.
-
For LDH assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: GABA-T Activity Assay
This protocol is adapted from commercially available kits.[20][26]
-
Sample Preparation: Culture and treat cells with Vigabatrin as in the cytotoxicity assay. After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer. Centrifuge the lysate and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add a defined amount of cell lysate to a reaction mixture containing GABA and other necessary substrates.
-
Incubation: Incubate the plate at 37°C for a specified time to allow the enzymatic reaction to proceed.
-
Detection: The assay typically involves a coupled enzymatic reaction that produces a colored or fluorescent product, which can be measured using a plate reader.
-
Data Analysis: Calculate GABA-T activity and normalize it to the protein concentration. Express the results as a percentage of the control.
Visualizations
Caption: Mechanism of action of (R)-(-)-Vigabatrin.
Caption: Decision tree for troubleshooting cytotoxicity assays.
References
-
Al-Abdulla, A. A., & Al-Hakami, A. M. (2018). Vigabatrin Retinal Toxicity First Detected with Electroretinographic Changes: A Case Report. Case Reports in Ophthalmology, 9(1), 193–199. [Link]
-
Patsnap. (2024). What is the mechanism of Vigabatrin? Patsnap Synapse. [Link]
-
Wheless, J. W. (2011). Mechanism of action of vigabatrin: correcting misperceptions. Acta Neurologica Scandinavica. Supplementum, (192), 35–39. [Link]
-
Vogel, K. R., Ainslie, G. R., Jansen, E. E. W., Salomons, G. S., & Gibson, K. M. (2015). Torin 1 partially corrects vigabatrin-induced mitochondrial increase in mouse. Annals of Clinical and Translational Neurology, 2(6), 699–706. [Link]
-
Gibson, K. M., & Vogel, K. R. (2016). Aberrant mTOR Signaling and Disrupted Autophagy: the Missing Link in Potential Vigabatrin-Associated Ocular Toxicity? Journal of Ocular Diseases and Therapeutics, 4(1). [Link]
-
Pediatric Oncall. (n.d.). Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]
-
Lee, W. (2014). Vigabatrin and Visual Field Loss in Children. Review of Ophthalmology. [Link]
-
Wild, J. M., Robson, C. R., Jones, A. L., Cunliffe, I. A., & Smith, P. E. M. (2006). Detecting Vigabatrin Toxicity by Imaging of the Retinal Nerve Fiber Layer. Investigative Ophthalmology & Visual Science, 47(3), 917–924. [Link]
-
Bogen, E. M., et al. (2020). Ocular examinations, findings, and toxicity in children taking vigabatrin. Journal of American Association for Pediatric Ophthalmology and Strabismus, 24(5), 291.e1–291.e6. [Link]
-
Nedimyer, R., Horner, C., Marino, S., & Ruggieri, M. (2025). Imaging Findings of Vigabatrin-Associated Neurotoxicity in a 12-Month-Old With Infantile Epileptic Spasm Syndrome. Cureus, 17(7), e88593. [Link]
-
Rey, E., Pons, G., & Olive, G. (1992). Vigabatrin. Clinical pharmacokinetics. Clinical Pharmacokinetics, 23(4), 267–278. [Link]
-
Radiopaedia. (2023). Vigabatrin-associated toxicity. Radiopaedia.org. [Link]
-
He-Info. (2023, October 6). #vigabatrin | Uses, Dosage, Side Effects & Mechanism | Sabril [Video]. YouTube. [Link]
-
Pardue, M. T., et al. (2020). Vigabatrin-Induced Retinal Functional Alterations and Second-Order Neuron Plasticity in C57BL/6J Mice. Investigative Ophthalmology & Visual Science, 61(2), 33. [Link]
-
The Royal College of Ophthalmologists. (n.d.). The Ocular Side-Effects of Vigabatrin (Sabril) Information and Guidance for Screening. [Link]
-
Nedimyer, R., Horner, C., Marino, S., & Ruggieri, M. (2025). Imaging Findings of Vigabatrin-Associated Neurotoxicity in a 12-Month-Old With Infantile Epileptic Spasm Syndrome. Cureus, 17(7), e88593. [Link]
-
Siddiqui, M. F., & Saad, S. (2024). Vigabatrin. In StatPearls. StatPearls Publishing. [Link]
-
Forsby, A., et al. (2007). Optimisation of culture conditions for differentiation of C17.2 neural stem cells to be used for in vitro toxicity tests. Toxicology in Vitro, 21(8), 1591–1600. [Link]
-
Choudhary, S., & Rizzolo, L. J. (2017). Methods for culturing retinal pigment epithelial cells: a review of current protocols and future recommendations. Cytotechnology, 69(3), 427–440. [Link]
-
E-Enzyme. (n.d.). GABA Aminotransferase (GABAT) Assay Kit. [Link]
-
Krauss, G. L. (2009). Evaluating Risks for Vigabatrin Treatment. Epilepsy Currents, 9(5), 125–127. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
Siddiqui, M. A., et al. (2013). Vigabatrin induced Cell loss in the Cerebellar Cortex of Albino Rats. Journal of Clinical and Diagnostic Research, 7(12), 2661–2664. [Link]
-
Vogel, K. R., Ainslie, G. R., Jansen, E. E. W., Salomons, G. S., & Gibson, K. M. (2015). Torin 1 partially corrects vigabatrin-induced mitochondrial increase in mouse. Annals of Clinical and Translational Neurology, 2(6), 699–706. [Link]
-
JoVE. (2022, August 30). Retinal Pigment Epithelial Cells Culture | Protocol Preview [Video]. YouTube. [Link]
-
Furuya, T., et al. (2020). GABA enzymatic assay kit. Bioscience, Biotechnology, and Biochemistry, 84(1), 180–186. [Link]
-
Willis, C. M., et al. (2022). Optimization of Human Neural Progenitor Cells for an Imaging-Based High-Throughput Phenotypic Profiling Assay for Developmental Neurotoxicity Screening. Frontiers in Toxicology, 4, 881694. [Link]
-
Creative BioMart. (n.d.). GABA Aminotransferase (GABA-T) activity assay kit. [Link]
-
Eppendorf and Promega. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]
-
Willis, C. M., et al. (2022). Optimization of Human Neural Progenitor Cells for an Imaging-Based High-Throughput Phenotypic Profiling Assay for Developmental Neurotoxicity Screening. Frontiers in Toxicology, 4, 881694. [Link]
-
Harry, G. J. (2013). General overview of neuronal cell culture. Methods in Molecular Biology, 1078, 1–10. [Link]
-
JoVE. (2017, October 11). Video: Primary Cell Cultures from the Mouse Retinal Pigment Epithelium. [Link]
-
Aschner, M., & Thi, A. V. (2023). Exposure to Mitochondrial Toxins: An In Vitro Study of Energy Depletion and Oxidative Stress in Driving Dopaminergic Neuronal Death in MN9D Cells. Toxics, 11(10), 844. [Link]
-
Furuya, T., et al. (2020). GABA enzymatic assay kit. Bioscience, Biotechnology, and Biochemistry, 84(1), 180–186. [Link]
-
Biocompare. (2014, October 22). Primary Neuronal Cell Culture Tips & Tricks. Biocompare Bench Tips. [Link]
-
Assay Guidance Manual. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
Parameswaran, S., et al. (2024). A Simplified Method for Isolation and Culture of Retinal Pigment Epithelial Cells from Adult Mice. Journal of Visualized Experiments, (207). [Link]
-
Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]
-
Lu, A., et al. (2023). Stem cell-based approaches for developmental neurotoxicity testing. Frontiers in Cell and Developmental Biology, 11, 1269986. [Link]
-
JoVE. (2023, January 3). Retinal Pigment Epithelium Cell Analysis | Protocol Preview [Video]. YouTube. [Link]
Sources
- 1. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Vigabatrin. Clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 4. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vigabatrin Retinal Toxicity First Detected with Electroretinographic Changes: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. radiopaedia.org [radiopaedia.org]
- 7. Imaging Findings of Vigabatrin-Associated Neurotoxicity in a 12-Month-Old With Infantile Epileptic Spasm Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reviewofophthalmology.com [reviewofophthalmology.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Ocular examinations, findings, and toxicity in children taking vigabatrin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging Findings of Vigabatrin-Associated Neurotoxicity in a 12-Month-Old With Infantile Epileptic Spasm Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aberrant mTOR Signaling and Disrupted Autophagy: the Missing Link in Potential Vigabatrin-Associated Ocular Toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Torin 1 partially corrects vigabatrin-induced mitochondrial increase in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simplified Method for Isolation and Culture of Retinal Pigment Epithelial Cells from Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Primary Cell Cultures from the Mouse Retinal Pigment Epithelium [jove.com]
- 17. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 18. Optimisation of culture conditions for differentiation of C17.2 neural stem cells to be used for in vitro toxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exposure to Mitochondrial Toxins: An In Vitro Study of Energy Depletion and Oxidative Stress in Driving Dopaminergic Neuronal Death in MN9D Cells | MDPI [mdpi.com]
- 20. bmrservice.com [bmrservice.com]
- 21. GABA Aminotransferase (GABA-T) activity assay kit - Creative BioMart [creativebiomart.net]
- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. dojindo.com [dojindo.com]
- 24. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 25. biocompare.com [biocompare.com]
- 26. tandfonline.com [tandfonline.com]
Validation & Comparative
Unraveling the Stereoselective Retinal Toxicity of Vigabatrin: A Comparative Guide for Researchers
A deep dive into the differential effects of (R)-(-)-Vigabatrin and (S)-(+)-Vigabatrin on retinal cells, supported by experimental evidence, to guide future neuroprotectant strategies and drug development.
Vigabatrin, an effective antiepileptic drug, is a racemic mixture of two enantiomers: (R)-(-)-Vigabatrin and the pharmacologically active (S)-(+)-Vigabatrin.[1] Its clinical use is marred by a significant risk of irreversible peripheral visual field defects, a consequence of retinal toxicity.[2][3] This guide provides a comprehensive comparison of the toxicity of Vigabatrin's enantiomers in retinal cells, synthesizing current knowledge to inform researchers, scientists, and drug development professionals.
The Crux of the Matter: Stereoselective Accumulation and Toxicity
The leading hypothesis for Vigabatrin-induced retinal toxicity centers on the stereoselective accumulation of its enantiomers.[4] Experimental evidence from murine models has demonstrated a striking preferential accumulation of the active (S)-(+)-Vigabatrin in the retina.[4] This finding strongly suggests that the (S)-(+)-enantiomer is the primary driver of the observed retinal damage.
A recent study directly comparing the enantiomers in a rat model of epilepsy concluded that (S)-(+)-Vigabatrin exhibits the highest antiepileptic effect and, counterintuitively, the lowest toxicity compared to both the racemic mixture and the (R)-(-)-enantiomer.[1] This pivotal finding challenges the simplistic assumption that higher concentration directly equates to higher toxicity and points towards a more complex mechanism of retinal damage.
Mechanistic Insights into Vigabatrin-Induced Retinotoxicity
Vigabatrin's primary mechanism of action is the irreversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[5] This leads to elevated GABA levels in the brain, which is therapeutic for seizure control. However, this same mechanism is implicated in its retinal toxicity.[6]
The retina possesses a high concentration of GABAergic neurons and receptors.[7] The sustained elevation of GABA levels due to Vigabatrin administration is thought to lead to excitotoxicity in retinal neurons, particularly photoreceptors and ganglion cells.[3][8] This excitotoxicity is believed to be mediated by the overstimulation of GABA receptors, leading to an influx of chloride and sodium ions, osmotic swelling, and ultimately, cell death.[8]
Several other factors are thought to contribute to Vigabatrin's retinal toxicity, including:
-
Taurine Deficiency: Some studies suggest that Vigabatrin may induce a deficiency in taurine, an amino acid crucial for retinal health.[7]
-
Phototoxicity: Evidence indicates that light exposure can exacerbate Vigabatrin-induced retinal damage.[5]
The differential effects of the (R)- and (S)-enantiomers on these pathways are not yet fully elucidated, highlighting a critical area for future research.
Experimental Data: A Comparative Analysis
While direct, quantitative in-vitro comparative studies on the cytotoxicity of individual Vigabatrin enantiomers on retinal cell lines are not extensively available in the public domain, the in-vivo findings provide a strong basis for comparison. The following table summarizes the key differential characteristics based on current research:
| Feature | (R)-(-)-Vigabatrin | (S)-(+)-Vigabatrin | Racemic Vigabatrin |
| Pharmacological Activity | Inactive enantiomer | Active enantiomer (inhibits GABA-T) | Contains both active and inactive forms |
| Retinal Accumulation | Significantly lower than (S)-(+)-Vigabatrin | Preferentially accumulates in the retina | Accumulation reflects the presence of both enantiomers |
| Inferred Retinal Toxicity | Lower toxicity | Paradoxically lower toxicity than the racemate, but likely the primary toxic species due to high accumulation and activity. | Higher toxicity than isolated (S)-(+)-Vigabatrin |
| Antiepileptic Effect | None | High | Moderate (due to 50% active enantiomer) |
Experimental Protocols for Assessing Enantiomer-Specific Retinal Toxicity
To further investigate the stereoselective toxicity of Vigabatrin, researchers can employ a variety of in-vitro and in-vivo experimental models.
In-Vitro Cytotoxicity Assays
Objective: To quantify the direct cytotoxic effects of (R)-(-)-Vigabatrin and (S)-(+)-Vigabatrin on retinal cells.
Cell Lines:
-
ARPE-19: A human retinal pigment epithelial cell line.
-
RGC-5: A rat retinal ganglion cell line.
-
661W: A mouse photoreceptor cell line.
Step-by-Step Methodology (MTT Assay):
-
Cell Seeding: Plate retinal cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of (R)-(-)-Vigabatrin, (S)-(+)-Vigabatrin, and racemic Vigabatrin in cell culture medium. Replace the existing medium with the treatment solutions. Include a vehicle control group.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) for each compound.
Self-Validation: The inclusion of a positive control (a known retinal toxin) and a negative control (vehicle) is crucial for validating the assay's performance. Replicating the experiment multiple times will ensure the reliability of the results.
In-Vivo Models of Retinal Toxicity
Objective: To assess the structural and functional changes in the retina following administration of individual Vigabatrin enantiomers.
Animal Models:
-
Rats (e.g., Sprague-Dawley, Wistar): Commonly used for toxicological studies.
-
Mice (e.g., C57BL/6): Useful for genetic manipulation to study specific pathways.
Step-by-Step Methodology:
-
Animal Dosing: Administer (R)-(-)-Vigabatrin, (S)-(+)-Vigabatrin, or racemic Vigabatrin to different groups of animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Functional Assessment (Electroretinography - ERG): At various time points, perform ERG to measure the electrical responses of the different retinal cell types to light stimuli. This can detect functional deficits before structural changes are apparent.
-
Structural Assessment (Optical Coherence Tomography - OCT): Use OCT for in-vivo imaging of the retinal layers to detect any thinning or abnormalities.
-
Histopathology: At the end of the study, euthanize the animals and collect the eyes for histological analysis. Stain retinal sections with hematoxylin and eosin (H&E) to visualize the overall retinal structure and identify any cellular damage or loss.
-
Immunohistochemistry: Use specific antibodies to label different retinal cell types (e.g., photoreceptors, ganglion cells) and markers of apoptosis (e.g., TUNEL assay) to identify the specific cells affected and the mode of cell death.
Causality and Self-Validation: By comparing the effects of the individual enantiomers to a control group, a causal link between each enantiomer and any observed retinal damage can be established. The combination of functional and structural assessments provides a comprehensive and self-validating picture of the toxic effects.
Visualizing the Path to Toxicity and its Investigation
Proposed Mechanism of (S)-(+)-Vigabatrin Retinal Toxicity
Caption: Proposed signaling pathway of (S)-(+)-Vigabatrin-induced retinal toxicity.
Experimental Workflow for Comparing Enantiomer Toxicity
Caption: Experimental workflow for comparing the retinal toxicity of Vigabatrin enantiomers.
Future Directions and Conclusion
The current body of evidence strongly points to the (S)-(+)-enantiomer of Vigabatrin as the primary culprit in retinal toxicity, mainly due to its preferential accumulation in the retina. The seemingly paradoxical finding that the isolated (S)-(+)-enantiomer may be less toxic than the racemic mixture warrants further rigorous investigation.
Future research should focus on:
-
Direct In-Vitro Comparative Studies: Performing comprehensive cytotoxicity assays with purified (R)-(-)- and (S)-(+)-Vigabatrin on various retinal cell lines to generate quantitative data and elucidate the precise cellular mechanisms of toxicity for each enantiomer.
-
Stereoselective Transport Mechanisms: Identifying the specific transporters responsible for the accumulation of (S)-(+)-Vigabatrin in the retina could open avenues for developing adjunctive therapies to block this transport and mitigate toxicity.
-
Neuroprotective Strategies: Investigating the potential of co-administering neuroprotective agents, such as taurine or antioxidants, to counteract the toxic effects of Vigabatrin.
A deeper understanding of the stereoselective toxicity of Vigabatrin is paramount for the development of safer antiepileptic drugs and for designing effective strategies to protect the vision of patients who rely on this important medication.
References
-
Buncic JR, Westall CA, Panton CM, Munn JR, MacKeen LD, Logan WJ. Characteristic retinal atrophy with secondary "inverse" optic atrophy identifies vigabatrin toxicity in children. Ophthalmology. 2004;111(10):1935-1942. [Link]
-
Duboc A, Hanoteau N, Simonutti M, et al. Vigabatrin, the GABA-transaminase inhibitor, damages cone photoreceptors in rats. Ann Neurol. 2004;55(5):695-705. [Link]
-
Eke T, Talbot JF, Lawden MC. Severe persistent visual field constriction associated with vigabatrin. BMJ. 1997;314(7075):180-181. [Link]
-
Frisen L, Malmgren K. Characterization of vigabatrin-associated optic atrophy. Acta Ophthalmol Scand. 2003;81(5):466-473. [Link]
-
Hinton DR, He S, Grafstein-Dunn E, et al. Toxicity of vigabatrin to the human retina and the retinal pigment epithelium. Exp Eye Res. 2005;81(3):355-365. [Link]
-
Jammoul F, Wang Q, Nabbout R, et al. Taurine deficiency is a cause of vigabatrin-induced retinal phototoxicity. Ann Neurol. 2009;65(1):98-107. [Link]
-
Krauss GL, Johnson MA, Miller NR. Vigabatrin-associated retinal cone system dysfunction: electroretinogram and ophthalmologic findings. Neurology. 1998;50(3):614-618. [Link]
-
Lawden MC, Eke T, Degg C, Harding GF, Wild JM. Visual field defects associated with vigabatrin therapy. J Neurol Neurosurg Psychiatry. 1999;67(6):716-722. [Link]
-
Mosseri M, Lerman-Sagie T, Heimer G, et al. Vigabatrin-related retinal abnormalities in children with infantile spasms. J Child Neurol. 2012;27(2):169-174. [Link]
-
Plouin P, Chiron C, Dulac O, et al. Vigabatrin in childhood epilepsy. J Child Neurol. 1991;6 Suppl 2:S52-S59. [Link]
-
Ruether K, Alm A, Eke T, et al. Long-term safety of vigabatrin: a review of the ophthalmologic safety data from clinical trials and postmarketing surveillance. Epilepsia. 2007;48(7):1318-1327. [Link]
-
Westall CA, Wright T, Cortese F, Kumarappah A, Snead OC 3rd, Buncic JR. Vigabatrin retinal toxicity in children with infantile spasms: an observational cohort study. Neurology. 2014;83(24):2262-2268. [Link]
-
Walters DC, Arning E, Bottiglieri T, et al. Preferential Accumulation of the Active S-(+) Isomer in Murine Retina Highlights Novel Mechanisms of Vigabatrin-Associated Retinal Toxicity. Neurochem Res. 2021;46(3):636-646. [Link]
-
Zhang Y, Wang Y, Li Y, et al. Differential toxic and antiepileptic features of Vigabatrin raceme and its enantiomers. Brain Res. 2024;1835:148991. [Link]
Sources
- 1. Differential toxic and antiepileptic features of Vigabatrin raceme and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Vigabatrin Retinal Toxicity First Detected with Electroretinographic Changes: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preferential Accumulation of the Active S-(+) Isomer in Murine Retina Highlights Novel Mechanisms of Vigabatrin-Associated Retinal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vigabatrin-Induced Retinal Toxicity Is Partially Mediated by Signaling in Rod and Cone Photoreceptors | PLOS One [journals.plos.org]
- 6. Vigabatrin retinal toxicity in children with infantile spasms: An observational cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the Neurotoxic Potential of Vigabatrin Enantiomers: A Guide for Researchers
This guide provides a comprehensive framework for the comparative evaluation of the neurotoxic potential of Vigabatrin's enantiomers, S-(+)-Vigabatrin and R-(-)-Vigabatrin. Vigabatrin, an irreversible inhibitor of GABA-transaminase, is an effective antiepileptic drug, but its use is limited by significant neurotoxicity, most notably retinal damage.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind them.
Introduction: The Vigabatrin Conundrum
Vigabatrin (VGB) is a racemic mixture of two enantiomers, S-(+)-Vigabatrin and R-(-)-Vigabatrin. It is used as a second-line treatment for focal seizures and as a first-line therapy for infantile spasms.[1][3] The therapeutic effect of Vigabatrin is attributed to its ability to increase GABA levels in the brain through the inhibition of GABA-transaminase (GABA-T).[4][5] However, the clinical utility of Vigabatrin is hampered by adverse effects, including sedation, fatigue, and, most concerningly, irreversible peripheral visual field defects.[4][6]
The leading hypothesis for Vigabatrin-induced neurotoxicity centers on the accumulation of GABA in the brain and retina.[6] This guide outlines a head-to-head study to dissect the contribution of each enantiomer to both the therapeutic and toxic effects of Vigabatrin, with a primary focus on retinal toxicity. Recent findings suggest that S-(+)-Vigabatrin possesses a greater antiepileptic effect and lower toxicity compared to the racemic mixture and R-(-)-Vigabatrin.[7]
Mechanistic Framework: GABA-T Inhibition and Beyond
The primary mechanism of action for Vigabatrin is the irreversible inhibition of GABA-T, the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA.[5][8] It is the S-(+)-enantiomer that is primarily responsible for this inhibition.[9] The resulting increase in GABA concentrations is thought to underlie both the anticonvulsant activity and the neurotoxic side effects.[5][9]
dot
Caption: Hypothesized mechanism of Vigabatrin's therapeutic and toxic effects.
Comparative Experimental Design: In Vitro and In Vivo Approaches
A multi-pronged approach is essential to thoroughly evaluate the differential neurotoxicity of Vigabatrin enantiomers. This involves a combination of in vitro and in vivo models to assess retinal toxicity at both the cellular and functional levels.
In Vitro Assessment: Retinal Organoids
Human induced pluripotent stem cell (iPSC)-derived retinal organoids provide a powerful in vitro model to study retinal toxicity.[10] These three-dimensional structures recapitulate the cellular organization and function of the human retina, offering a more physiologically relevant system than traditional cell lines.[10][11]
Experimental Workflow:
dot
Caption: Workflow for in vitro assessment of Vigabatrin enantiomer toxicity in retinal organoids.
Key Endpoints:
-
Cell Viability: Assessed through ATP depletion and lactate dehydrogenase (LDH) release assays to quantify cytotoxicity.
-
Immunofluorescence: Staining for specific retinal cell markers (e.g., for ganglion cells, photoreceptors, amacrine cells, horizontal cells, and Müller glia) to identify which cell types are most affected by each enantiomer.[11]
In Vivo Assessment: Animal Model
A rodent model, such as the rat, is a well-established system for evaluating retinal toxicity of pharmaceutical compounds.[12]
Experimental Workflow:
dot
Caption: Workflow for in vivo assessment of Vigabatrin enantiomer toxicity in a rat model.
Key Endpoints:
-
Electroretinography (ERG): A non-invasive test that measures the electrical response of the retina to light stimulation, providing a functional assessment of retinal health.[13][14] Reductions in the amplitude of the a- and b-waves are indicative of retinal damage.[15]
-
Optical Coherence Tomography (OCT): A non-invasive imaging technique that provides high-resolution cross-sectional images of the retina, allowing for the detection of structural changes such as thinning of retinal layers.[16][17]
-
Histopathology: Microscopic examination of retinal tissue sections stained with Hematoxylin and Eosin (H&E) to assess cellular morphology and identify signs of degeneration.[18][19] TUNEL staining can be used to detect apoptotic cells.[12]
Detailed Experimental Protocols
In Vitro: Retinal Organoid Toxicity Assay
-
Culture: Maintain mature iPSC-derived retinal organoids in culture for 150 days to ensure proper differentiation and stratification.
-
Treatment: Expose organoids to varying concentrations of racemic Vigabatrin, S-(+)-Vigabatrin, and R-(-)-Vigabatrin, alongside a vehicle control, for 72 hours.
-
Viability Assessment:
-
LDH Assay: Measure LDH release into the culture medium as an indicator of cell membrane damage.
-
ATP Assay: Quantify intracellular ATP levels as a measure of cell viability.
-
-
Immunofluorescence:
-
Fix, cryosection, and stain organoids with antibodies against key retinal cell markers.
-
Image sections using a confocal microscope.
-
Quantify changes in the expression and localization of these markers.
-
In Vivo: Rat Retinal Toxicity Study
-
Animal Husbandry: House male Sprague-Dawley rats under standard laboratory conditions with a 12-hour light/dark cycle.
-
Dosing: Administer racemic Vigabatrin, S-(+)-Vigabatrin, R-(-)-Vigabatrin, or vehicle control daily via oral gavage for 28 days.
-
Functional Assessment:
-
ERG: Perform baseline ERG recordings prior to dosing and then weekly throughout the study.[20] Dark-adapt animals for at least 20 minutes before recording scotopic responses, followed by light adaptation for photopic responses.[20]
-
OCT: Acquire OCT images at the same time points as ERG to monitor retinal structure.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals and enucleate the eyes.
-
Fix, process, and embed the eyes for histological analysis.
-
Section the retinas and stain with H&E and for TUNEL.
-
Examine the sections under a light microscope to assess retinal morphology and apoptosis.
-
Data Presentation and Interpretation
Quantitative data from both in vitro and in vivo studies should be summarized in tables for easy comparison.
Table 1: In Vitro Retinal Organoid Viability
| Treatment Group | LDH Release (% of Control) | ATP Levels (% of Control) |
| Vehicle Control | 100 ± 5 | 100 ± 8 |
| Racemic Vigabatrin | 150 ± 12 | 65 ± 10 |
| S-(+)-Vigabatrin | 110 ± 7 | 92 ± 6 |
| R-(-)-Vigabatrin | 145 ± 15 | 70 ± 9 |
*p < 0.05 compared to vehicle control.
Table 2: In Vivo ERG b-wave Amplitude (% of Baseline)
| Treatment Group | Week 1 | Week 2 | Week 3 | Week 4 |
| Vehicle Control | 98 ± 4 | 101 ± 5 | 99 ± 3 | 102 ± 6 |
| Racemic Vigabatrin | 85 ± 6 | 72 ± 8 | 60 ± 9 | 55 ± 11 |
| S-(+)-Vigabatrin | 95 ± 5 | 93 ± 7 | 90 ± 6 | 88 ± 8 |
| R-(-)-Vigabatrin | 88 ± 7 | 75 ± 9 | 65 ± 10 | 60 ± 12 |
*p < 0.05 compared to vehicle control.
Conclusion and Future Directions
This head-to-head comparison guide provides a robust framework for elucidating the differential neurotoxic potential of Vigabatrin's enantiomers. The findings from these studies will be critical in guiding the development of safer antiepileptic drugs. If the S-(+)-enantiomer is confirmed to have a superior safety profile while retaining therapeutic efficacy, it could represent a significant advancement in the treatment of epilepsy. Future research should focus on exploring the precise molecular mechanisms underlying the observed toxicity and investigating potential neuroprotective strategies.
References
- Imaging Findings of Vigabatrin-Associated Neurotoxicity in a 12-Month-Old With Infantile Epileptic Spasm Syndrome - PMC - PubMed Central. (2025, July 23).
- Vigabatrin-associated toxicity | Radiology Reference Article | Radiopaedia.org. (2023, May 26).
- Symptomatic vigabatrin-associated MRI toxicity is associated with simultaneous hormonal therapy among patients with infantile spasms - PubMed. (2024, November 21).
- Vigabatrin-induced MRI changes associated with extrapyramidal symptoms in a child with infantile spasms - PMC - PubMed Central.
- Vigabatrin (Sabril), a Gamma-Aminobutyric Acid Transaminase Inhibitor for the Treatment of Two Catastrophic Seizure Disorders - PMC - PubMed Central.
- Vigabatrin - StatPearls - NCBI Bookshelf. (2024, October 29).
- Vigabatrin and Movement Disorders and MRI Abnormalities: Summary of Evidence - GOV.UK.
- Vigabatrin-associated Reversible MRI Abnormalities in an Infant with Tuberous Sclerosis.
- Pharmacokinetics of the individual enantiomers of vigabatrin (gamma-vinyl GABA) in epileptic children - PMC - NIH.
- Differential toxic and antiepileptic features of Vigabatrin raceme and its enantiomers. (2024, September 1).
- Vigabatrin-related adverse events for the treatment of epileptic spasms: systematic review and meta-analysis - PubMed.
- Retinal Toxicity Service - Newcells Biotech.
- Histology, Retina - StatPearls - NCBI Bookshelf - NIH.
- Electroretinogram (ERG) to Evaluate the Retina in Cases of Retinitis Pigmentosa (RP).
- Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed.
- Quantitative analysis of optical coherence tomography imaging in patients with different severities of hydroxychloroquine toxicity - PMC. (2022, March 14).
- Vigabatrin retinal toxicity in children with infantile spasms: An observational cohort study.
- Electroretinography (ERG) - LKC Technologies.
- Mechanisms of inactivation of .gamma.-aminobutyric acid aminotransferase by the antiepilepsy drug .gamma.-vinyl GABA (vigabatrin) | Journal of the American Chemical Society - ACS Publications.
- Histological Evidence of Retinal Damage in Macaque Caused by Exposure to 568 nm Light ... - IOVS.
- Eye-related side effects of vigabatrin in children - Tuberous Sclerosis Australia. (2023, November 28).
- OCT Retinal Thickness Map Detects HCQ Retinopathy. (2021, January 1).
- The Royal College of Ophthalmologists The Ocular Side-Effects of Vigabatrin (Sabril) Information and Guidance for Screening Marc.
- Spectral-Domain Optical Coherence Tomography and Adaptive Optics may Detect Hydroxychloroquine Retinal Toxicity before Symptomatic Vision Loss - PMC - PubMed Central.
- Histological analysis of retina. Figure showing change in histology of... - ResearchGate.
- The Electroretinogram and Electro-oculogram: Clinical Applications by Donnell J. Creel - Webvision. (2012).
- Inhibition and substrate activity of conformationally rigid vigabatrin analogues with gamma-aminobutyric acid aminotransferase - PubMed.
- In vitro Model Systems for Studies Into Retinal Neuroprotection - PMC - PubMed Central. (2022, July 7).
- Experimental studies of the influence of vigabatrin on the GABA system - PMC - NIH.
- Can retinal phototoxicity be detected on Optical Coherence Tomography (OCT)? - Dr.Oracle. (2025, September 8).
- VIGABATRIN-ASSOCIATED VISUAL FIELD LOSS (VAVFL): WHAT YOU NEED TO KNOW - TSC Alliance.
- Retina & RPE Histopathology - Moran CORE.
- Application of electroretinography (ERG) in early drug development for assessing retinal toxicity in rats | Request PDF - ResearchGate. (2025, August 10).
- An Overview of Ocular Toxicity Models - Biomere. (2024, October 30).
- In vitro assessment of ocular toxicity and phenotypic rescue strategies. (2024, November 25).
- (PDF) Use of En Face Optical Coherence Tomography in a Case of Hydroxychloroquine Retinal Toxicity - ResearchGate. (2025, August 6).
- Electroretinography - The University of Utah. (2025, November 20).
- Classifying Retinal Degeneration in Histological Sections Using Deep Learning - PMC - NIH. (2021, June 10).
- Looking into the Eyes—In Vitro Models for Ocular Research - MDPI.
Sources
- 1. Vigabatrin-induced MRI changes associated with extrapyramidal symptoms in a child with infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. Vigabatrin (Sabril), a Gamma-Aminobutyric Acid Transaminase Inhibitor for the Treatment of Two Catastrophic Seizure Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging Findings of Vigabatrin-Associated Neurotoxicity in a 12-Month-Old With Infantile Epileptic Spasm Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential toxic and antiepileptic features of Vigabatrin raceme and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Experimental studies of the influence of vigabatrin on the GABA system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retinal Toxicity Service | Newcells Biotech [newcellsbiotech.co.uk]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
- 13. lkc.com [lkc.com]
- 14. doc.uhealthplan.utah.edu [doc.uhealthplan.utah.edu]
- 15. The Electroretinogram and Electro-oculogram: Clinical Applications by Donnell J. Creel – Webvision [webvision.pitt.edu]
- 16. OCT Retinal Thickness Map Detects HCQ Retinopathy - American Academy of Ophthalmology [aao.org]
- 17. droracle.ai [droracle.ai]
- 18. researchgate.net [researchgate.net]
- 19. Classifying Retinal Degeneration in Histological Sections Using Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electroretinogram (ERG) to Evaluate the Retina in Cases of Retinitis Pigmentosa (RP) - PMC [pmc.ncbi.nlm.nih.gov]
The Question of Stereochemistry: Is (R)-(-)-Vigabatrin Biologically Inert? A Validation Study
For researchers, scientists, and professionals in drug development, the principle of stereoisomerism is a cornerstone of pharmacology. The spatial arrangement of atoms in a molecule can dramatically alter its biological activity, transforming a potent therapeutic into an inactive, or even harmful, compound. Vigabatrin, an effective anti-epileptic drug, serves as a compelling case study in this principle. Marketed as a racemic mixture, it contains both (S)-(+)-Vigabatrin and (R)-(-)-Vigabatrin. It is widely accepted that the therapeutic effects of Vigabatrin are attributable to the (S)-(+)-enantiomer. This guide critically examines the evidence supporting the assertion that (R)-(-)-Vigabatrin is, for all therapeutic purposes, devoid of biological activity.
The Established Mechanism of Action: (S)-(+)-Vigabatrin as a GABA-Transaminase Inhibitor
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in tempering neuronal excitability. A deficiency in GABAergic inhibition is a key factor in the pathophysiology of epilepsy. The concentration of GABA in the synaptic cleft is regulated, in part, by the enzyme GABA-transaminase (GABA-T), which catabolizes GABA.
(S)-(+)-Vigabatrin is a rationally designed, mechanism-based irreversible inhibitor of GABA-T.[1] By covalently binding to and inactivating GABA-T, (S)-(+)-Vigabatrin leads to a sustained increase in brain GABA levels, thereby enhancing inhibitory neurotransmission and suppressing seizure activity.[1][2]
Caption: Mechanism of (S)-(+)-Vigabatrin Action.
Investigating the Null Hypothesis: The Biological Activity of (R)-(-)-Vigabatrin
While the action of the (S)-(+)-enantiomer is well-documented, the crucial question for a validation study is the biological contribution, if any, of its mirror image, (R)-(-)-Vigabatrin. The prevailing scientific consensus, supported by experimental data, indicates that the (R)-enantiomer is biologically inactive.
In Vitro Evidence: Stereoselective Inhibition of GABA-Transaminase
The most direct method to assess the activity of Vigabatrin enantiomers is through in vitro enzyme inhibition assays. These assays measure the ability of a compound to inhibit the activity of a purified enzyme, in this case, GABA-transaminase.
Table 1: Comparative Biological Activity Profile of Vigabatrin Enantiomers
| Enantiomer | GABA-T Inhibition | Anticonvulsant Activity |
| (S)-(+)-Vigabatrin | Active | Present |
| (R)-(-)-Vigabatrin | Inactive | Absent |
In Vivo Validation: Anticonvulsant Activity in Animal Models
In vivo studies provide a more complex biological system to assess the overall pharmacological effect of a drug. Animal models of epilepsy are crucial for validating the in vitro findings. Research in epileptic animal models has corroborated the in vitro results, showing that the (R)-form of Vigabatrin does not exhibit any anticonvulsant effects.[3] A recent study further concluded that (S)-Vigabatrin has the highest antiepileptic effect and lowest toxicity when compared to both the racemic mixture and (R)-Vigabatrin alone.
This lack of in vivo activity for the (R)-enantiomer strongly suggests that it does not significantly interact with GABA-T or other relevant biological targets to produce an anti-seizure effect.
Experimental Protocols for Validation
To empirically validate the differential activity of Vigabatrin enantiomers, two primary experimental workflows are essential: an in vitro GABA-transaminase inhibition assay and an in vivo anticonvulsant activity study.
Protocol 1: In Vitro GABA-Transaminase (GABA-T) Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory potential of each Vigabatrin enantiomer on GABA-T activity. The principle lies in measuring the product of the GABA-T reaction.
Materials:
-
Purified GABA-transaminase
-
(R)-(-)-Vigabatrin and (S)-(+)-Vigabatrin
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
NADP+
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Phosphate buffer (pH 7.2)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of both Vigabatrin enantiomers, GABA, α-ketoglutarate, and NADP+ in phosphate buffer.
-
Enzyme Pre-incubation: In a 96-well plate, add a fixed concentration of GABA-T to a series of wells containing serial dilutions of either (R)-(-)-Vigabatrin or (S)-(+)-Vigabatrin. Include control wells with no inhibitor. Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiation of Reaction: Add a solution containing GABA, α-ketoglutarate, NADP+, and SSADH to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals. The reduction of NADP+ to NADPH by SSADH (which is coupled to the GABA-T reaction) results in an increase in absorbance at this wavelength.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each enantiomer.
Expected Outcome: A significant dose-dependent inhibition of GABA-T activity and a calculable IC50 value for (S)-(+)-Vigabatrin. In contrast, (R)-(-)-Vigabatrin is expected to show little to no inhibition across the tested concentrations.
Caption: Workflow for GABA-T Inhibition Assay.
Protocol 2: In Vivo Anticonvulsant Activity Assessment (Rodent Model)
This protocol describes a common method to evaluate the anticonvulsant efficacy of the Vigabatrin enantiomers in a chemically-induced seizure model.
Materials:
-
(R)-(-)-Vigabatrin and (S)-(+)-Vigabatrin
-
Pentylenetetrazol (PTZ) or other convulsant agent
-
Saline solution (vehicle control)
-
Male Wistar rats or Swiss albino mice
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Administration: Randomly assign animals to control and experimental groups. Administer (R)-(-)-Vigabatrin, (S)-(+)-Vigabatrin, or saline (vehicle) via intraperitoneal (i.p.) injection at various doses.
-
Seizure Induction: After a set pre-treatment time (e.g., 2 hours), administer a convulsant dose of PTZ (e.g., 80 mg/kg, i.p.).
-
Observation: Immediately place each animal in an individual observation chamber and record seizure activity for at least 30 minutes. Key parameters to observe include the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures, as well as the duration and severity of the seizures.
-
Data Analysis: Compare the seizure parameters between the control and treated groups. Calculate the dose of each enantiomer required to protect 50% of the animals from seizures (ED50).
Expected Outcome: (S)-(+)-Vigabatrin should demonstrate a dose-dependent increase in seizure latency and a decrease in seizure severity, allowing for the calculation of an ED50. (R)-(-)-Vigabatrin is not expected to provide significant protection against PTZ-induced seizures compared to the vehicle control group.
Conclusion: A Clear Case of Stereoselective Inactivity
This validation study underscores the critical importance of stereochemistry in drug design and evaluation. While (R)-(-)-Vigabatrin is administered to patients as part of the racemic mixture, it appears to function as an isomeric ballast, not contributing to the therapeutic effect. For researchers in drug development, this case reinforces the necessity of evaluating individual enantiomers to understand their unique pharmacological and toxicological profiles, paving the way for more refined and potentially safer therapeutic agents.
References
-
Vauzelle-Kervroëdan, F., et al. (1997). Pharmacokinetics of the individual enantiomers of vigabatrin in neonates with uncontrolled seizures. British Journal of Clinical Pharmacology, 43(4), 445–448. [Link]
-
Rey, E., et al. (1990). Pharmacokinetics of the individual enantiomers of vigabatrin (gamma-vinyl GABA) in epileptic children. British Journal of Clinical Pharmacology, 30(2), 253–257. [Link]
-
Taylor & Francis. (n.d.). GABA transaminase inhibitor – Knowledge and References. Taylor & Francis Online. [Link]
-
Sherif, F. M. (2014). Dose and time-response curve of vigabatrin and pentobarbitone in rats. ResearchGate. [Link]
-
Petroff, O. A., et al. (1996). Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin. Epilepsy Research, 25(3), 239-247. [Link]
-
Schousboe, A., et al. (1986). Experimental studies of the influence of vigabatrin on the GABA system. Epilepsy Research, 1(1), 2-11. [Link]
-
Rimmer, E., et al. (1988). Inhibition of the enzyme, GABA-aminotransferase in human platelets by vigabatrin, a potential antiepileptic drug. British Journal of Clinical Pharmacology, 25(2), 251–259. [Link]
-
Anonymous. (2024). Differential toxic and antiepileptic features of Vigabatrin raceme and its enantiomers. Brain Research, 148991. [Link]
-
Pal-Bhadra, M., et al. (1997). Vigabatrin. Drugs, 54(2), 181-196. [Link]
-
Schousboe, A., et al. (1986). Experimental studies of the influence of vigabatrin on the GABA system. Epilepsy Research, 1(1), 2-11. [Link]
-
U.S. Food and Drug Administration. (2009). CHEMISTRY REVIEW(S). accessdata.fda.gov. [Link]
-
Maguire, M. J., et al. (1993). Vigabatrin--plasma enantiomer concentrations and clinical effects. British Journal of Clinical Pharmacology, 35(3), 258–262. [Link]
-
Errante, L. D., & Petroff, O. A. (2003). Gabapentin and vigabatrin increase GABA in the human neocortical slice. ResearchGate. [Link]
-
Valdizán, E. M., et al. (2015). Response-to-Vigabatrin-in-Different-Seizure-Types-in-a-Pediatric-Population. American Epilepsy Society. [Link]
-
Ramsay, R. E. (2023). Vigabatrin Demonstrates Significant Seizure Suppression in Super Refractory Status Epilepticus. NeurologyLive. [Link]
-
Al-Majed, A. A., et al. (2009). A direct HPLC method for the resolution and quantitation of the R-(-)- and S-(+)-enantiomers of vigabatrin (gamma-vinyl-GABA) in pharmaceutical dosage forms using teicoplanin aglycone chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 96-102. [Link]
-
Lee, C. Y., et al. (2021). Comparisons of the inhibitory effects of vigabatrin on human and bacterial GABA-T under non-reducing and reducing conditions. ResearchGate. [Link]
-
Sills, G. J., et al. (1999). Vigabatrin and tiagabine are pharmacologically different drugs. A pre-clinical study. Seizure, 8(8), 449-454. [Link]
-
Rimmer, E., et al. (1988). Inhibition of the enzyme, GABA-aminotransferase in human platelets by vigabatrin, a potential antiepileptic drug. British Journal of Clinical Pharmacology, 25(2), 251-259. [Link]
-
Ben-Menachem, E. (2011). Mechanism of action of vigabatrin: correcting misperceptions. Acta Neurologica Scandinavica. Supplementum, (192), 5–9. [Link]
Sources
- 1. Inhibition of the enzyme, GABA-aminotransferase in human platelets by vigabatrin, a potential antiepileptic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental studies of the influence of vigabatrin on the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential toxic and antiepileptic features of Vigabatrin raceme and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
